C.I. Acid violet 80
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
12235-17-5 |
|---|---|
Molecular Formula |
C5H7Cl2OP |
Synonyms |
C.I. Acid violet 80 |
Origin of Product |
United States |
Foundational & Exploratory
C.I. Acid Violet 80 chemical structure and properties
Disclaimer: Information specifically for C.I. Acid Violet 80 is limited in the available public resources. This guide provides detailed information on closely related and more thoroughly documented violet dyes, primarily C.I. Acid Violet 48, which may serve as a valuable reference for researchers and professionals in the field.
Chemical Structure and Properties
C.I. Acid Violet 48 is a synthetic acid dye belonging to the anthraquinone class. Its chemical structure and properties are summarized below.
Table 1: Chemical Identifiers and Molecular Properties of C.I. Acid Violet 48
| Property | Value |
| IUPAC Name | disodium;3-[[4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate[1][2] |
| CAS Number | 12220-51-8[3][4] |
| Molecular Formula | C₃₇H₃₈N₂Na₂O₉S₂[1][3] |
| Molecular Weight | 764.82 g/mol [3] |
| Molecular Structure | Anthraquinone[4] |
A related compound, C.I. Direct Violet 80, belongs to the double azo class.
Table 2: Chemical Identifiers and Molecular Properties of C.I. Direct Violet 80
| Property | Value |
| C.I. Name | C.I. Direct Violet 80, C.I. 25420 |
| CAS Number | 6858-97-5 |
| Molecular Formula | C₅₁H₃₈N₈Na₄O₁₇S₂ |
| Molecular Weight | 1190.98 g/mol |
| Molecular Structure | Double Azo Class |
| [Source: World Dye Variety[5]] |
Physicochemical Properties
The physicochemical properties of C.I. Acid Violet 48 determine its behavior in various applications, from dyeing textiles to its environmental fate.
Table 3: Physicochemical Properties of C.I. Acid Violet 48
| Property | Value | Conditions |
| Solubility | Approx. 80 g/L | In water at 90 °C[3][6] |
| Appearance | Dark reddish-brown powder | |
| Absorption Maxima (λmax) | 592 nm | In water[4] |
| Melting Point | 100 °C (soluble point) | |
| [Source: Multiple sources[3][4][6]] |
Experimental Protocols
3.1. Synthesis of C.I. Acid Violet 48
The synthesis of C.I. Acid Violet 48 is a multi-step process involving condensation and sulfonation reactions. A general outline of the manufacturing process is as follows:
-
Condensation: 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid is condensed with 2,4,6-Trimethylbenzenamine.[4]
-
Second Condensation: The product from the first step is then condensed with 4-tert-Octylphenol.[4]
-
Sulfonation: The resulting compound is sulfonated using fuming sulfuric acid.[4]
3.2. General Protocol for Dye Analysis by UV-Vis Spectroscopy
This protocol outlines a general method for the quantitative analysis of an acid dye like C.I. Acid Violet 48 in an aqueous solution.
-
Preparation of Standard Solutions: A series of standard solutions of the dye with known concentrations are prepared in deionized water.
-
Spectrophotometer Setup: A UV-Vis spectrophotometer is calibrated and set to scan a wavelength range that includes the dye's maximum absorbance (for C.I. Acid Violet 48, this would be centered around 592 nm).
-
Measurement of Absorbance: The absorbance of each standard solution is measured at the λmax.
-
Calibration Curve: A calibration curve is generated by plotting the absorbance values against the corresponding concentrations of the standard solutions.
-
Sample Analysis: The absorbance of the unknown sample is measured at the same λmax, and its concentration is determined using the calibration curve.
Visualization of Experimental Workflow
Diagram 1: General Experimental Workflow for Dye Analysis
A generalized workflow for the quantitative analysis of a dye using UV-Vis spectroscopy.
Applications and Research Significance
C.I. Acid Violet 48 and similar acid dyes have a range of industrial and research applications.
-
Textile Industry: They are used for dyeing protein fibers such as wool and silk, as well as polyamide fibers and their blends. They can also be used for leather coloration.[4]
-
Wastewater Treatment Studies: Due to its relative stability, C.I. Acid Violet 48 is used as a model compound in research focused on developing effective methods for treating dye-contaminated wastewater, such as advanced oxidation processes and adsorption techniques.[1]
-
Dyeing Assistants: C.I. Acid Violet 48 is included in some patented dyeing assistant compositions designed to improve dye exhaustion rates and the wet processing fastness of dyed fibers.[6]
Safety and Handling
Handling of acid dyes requires adherence to standard laboratory safety protocols.
-
General Hazards: May cause eye irritation.[7] Harmful if swallowed and may cause gastrointestinal irritation.[8] May cause respiratory tract irritation upon inhalation.[8]
-
Personal Protective Equipment (PPE): Wear safety goggles, protective gloves, and appropriate clothing to prevent skin and eye contact.[7][8]
-
First Aid: In case of eye contact, flush with plenty of water.[8] If inhaled, move to fresh air.[7] If ingested, give 2-4 cupfuls of milk or water if the person is conscious and alert.[8] Seek medical attention if irritation or other symptoms persist.[8]
References
- 1. C.I. Acid Violet 48 | 12220-51-8 | Benchchem [benchchem.com]
- 2. C.I. Acid Violet 48 | C37H38N2Na2O9S2 | CID 11969493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C.I. Acid Violet 48 | 12220-52-9 | Benchchem [benchchem.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. Page loading... [wap.guidechem.com]
- 7. echemi.com [echemi.com]
- 8. cncolorchem.com [cncolorchem.com]
C.I. Acid Violet 80 CAS number and molecular formula
An In-depth Technical Guide to C.I. Acid Violet 80 and a Potential Alternative, C.I. Direct Violet 80
This technical guide provides available information on this compound and a comprehensive overview of C.I. Direct Violet 80, a potential alternative dye that may be of interest to researchers, scientists, and drug development professionals. The guide includes key chemical data, and a visualization of the synthesis process for C.I. Direct Violet 80.
Introduction to this compound
There is limited readily available technical information for a dye specifically named this compound. While a CAS number has been identified, other detailed data such as a molecular formula and experimental protocols are not prevalent in public databases.
C.I. Direct Violet 80: A Technically Characterized Alternative
In contrast, C.I. Direct Violet 80 is a well-documented dye with available technical specifications. Given the potential for nomenclature ambiguity, the following detailed information on C.I. Direct Violet 80 is provided.
Quantitative Data
The following table summarizes the key quantitative data for C.I. Direct Violet 80.
| Property | Value |
| C.I. Name | Direct Violet 80 |
| C.I. Number | 25420 |
| CAS Registry Number | 6858-97-5[1] |
| Molecular Formula | C₅₁H₃₈N₈Na₄O₁₇S₂[1] |
| Molecular Weight | 1190.98 g/mol [1] |
| Molecular Structure | Double azo class[1] |
Synthesis of C.I. Direct Violet 80
The manufacturing process for C.I. Direct Violet 80 involves a multi-step synthesis.[1] The process begins with the diazotization of 2-(2-Amino-5-nitrophenoxy)acetic acid, which is then coupled with 4-Hydroxy-7-(4-methoxyphenylamino)naphthalene-2-sulfonic acid.[1] The subsequent step involves the reduction of the nitro group, followed by a final reaction to yield the end product.[1]
The following diagram illustrates the key stages in the synthesis of C.I. Direct Violet 80.
Caption: Synthesis workflow for C.I. Direct Violet 80.
References
Spectroscopic Analysis of C.I. Acid Violet 80: A Technical Guide
Disclaimer: Publicly available, experimentally-derived spectroscopic data (UV-Vis, NMR) for C.I. Acid Violet 80 (CAS No. 12235-17-5) is scarce. This guide provides a comprehensive overview of the expected spectroscopic characteristics based on its likely chemical structure and by presenting analogous data from a closely related and well-characterized anthraquinone dye, C.I. Acid Blue 80. The experimental protocols and data presented herein are representative of the analyses that would be performed on this compound.
Introduction to this compound
This compound is a synthetic dye. Based on available chemical literature, its structure is likely derived from a substituted anthraquinone core, a common chromophore in many brightly colored dyes.
Chemical Structure (Probable):
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a key technique for characterizing the color properties of dyes. The absorption of light in the visible region is responsible for the dye's color. For anthraquinone dyes, these absorptions are typically due to π → π* electronic transitions within the conjugated aromatic system.
Expected UV-Vis Data for Anthraquinone Dyes
Anthraquinone dyes typically exhibit strong absorption bands in the visible region of the electromagnetic spectrum, with the position of the maximum absorption (λmax) being highly dependent on the substituents on the anthraquinone core and the solvent used.
| Dye Class | Typical λmax Range (nm) | Solvent |
| Substituted Anthraquinones | 400 - 650 | Water, Ethanol, DMSO |
Experimental Protocol: UV-Vis Spectroscopy
A standard protocol for obtaining the UV-Vis absorption spectrum of a water-soluble dye like this compound is as follows:
-
Solution Preparation: Prepare a stock solution of the dye in deionized water or a suitable organic solvent (e.g., ethanol, DMSO) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to determine a concentration that gives a maximum absorbance in the range of 0.5 to 1.5 AU.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the solvent used for the dye solution to record a baseline correction.
-
Sample Measurement: Rinse the cuvette with the dye solution before filling it. Record the absorption spectrum over a wavelength range of 200-800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
UV-Vis Spectroscopy Experimental Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds by providing information about the chemical environment of individual atoms (¹H and ¹³C).
Expected NMR Data for a Sulfonated Anthraquinone Structure
For a molecule with the proposed structure of this compound, the following NMR signals would be anticipated. Due to the lack of specific data, representative chemical shift ranges for similar structural motifs are provided.
¹H NMR (Proton NMR):
| Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 6.5 - 8.5 | Doublet, Triplet, Multiplet |
| Methyl Protons (-CH₃) | 2.0 - 3.0 | Singlet |
| Amine Proton (-NH-) | 5.0 - 9.0 (broad) | Singlet |
¹³C NMR (Carbon-13 NMR):
| Carbon Type | Expected Chemical Shift (ppm) |
| Carbonyl Carbons (C=O) | 180 - 200 |
| Aromatic Carbons | 110 - 160 |
| Methyl Carbons (-CH₃) | 15 - 30 |
Experimental Protocol: NMR Spectroscopy
A general procedure for acquiring NMR spectra of a dye like this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the dye in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved; filtration may be necessary if any solid particles are present.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard acquisition parameters are typically used, with the number of scans adjusted to achieve an adequate signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).
NMR Spectroscopy Experimental Workflow.
Conclusion
While specific, verified spectroscopic data for this compound is not readily found in the public domain, this guide provides a framework for its characterization based on the known properties of analogous anthraquinone dyes. The provided experimental protocols and expected data ranges serve as a valuable resource for researchers and scientists engaged in the analysis and development of such dyes. Further research to isolate and definitively characterize this compound would be beneficial to the broader scientific community.
A Technical Guide to the Solubility of C.I. Acid Violet 80
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of C.I. Acid Violet 80, a synthetic dye with potential applications in various research and development sectors. A comprehensive review of available literature and chemical databases reveals a significant gap in quantitative solubility data for this specific compound. This document provides a detailed overview of the general solubility characteristics of acid dyes, particularly those with an anthraquinone structure, to offer a predictive framework for the behavior of this compound. Furthermore, this guide presents detailed experimental protocols for determining the solubility of this compound in different solvents, enabling researchers to generate the precise data required for their specific applications. These protocols include both gravimetric and UV-Vis spectrophotometric methods.
Introduction to this compound
This compound, identified by the CAS number 12235-17-5, is a member of the acid dye class. Acid dyes are typically water-soluble anionic dyes that are primarily used for dyeing protein fibers such as wool, silk, and nylon, as well as in the formulation of some inks and stains.[1] The solubility of these dyes is a critical parameter that influences their application, efficacy, and environmental fate. For researchers in drug development and other scientific fields, understanding the solubility of a compound like this compound is fundamental for formulation, delivery, and toxicological studies.
Solubility Data for this compound
General Solubility Characteristics of Anthraquinone Acid Dyes
This compound is understood to be an anthraquinone-based dye.[4] Dyes in this class share common structural features that influence their solubility:
-
Water Solubility: Anthraquinone acid dyes are rendered water-soluble by the presence of sulfonic acid (-SO₃H) groups in their molecular structure.[5] These groups are acidic and can form salts, which enhances their solubility in aqueous solutions. The number and position of these sulfonic acid groups significantly impact the overall solubility.[6] Generally, a higher number of sulfonic acid groups leads to greater water solubility.
-
Organic Solvents: The solubility of anthraquinone dyes in organic solvents is variable. The large aromatic anthraquinone core is hydrophobic, which can lead to some solubility in polar organic solvents.[7] However, the presence of the highly polar sulfonic acid groups can limit solubility in non-polar organic solvents.[8] Qualitative data for similar acid dyes indicates some solubility in ethanol and acetone.[2]
-
Factors Influencing Solubility: The solubility of acid dyes can be affected by several factors, including:
-
Temperature: Solubility of most solid dyes in liquid solvents increases with temperature.[9]
-
pH: The pH of the aqueous solution can affect the ionization state of the sulfonic acid groups, thereby influencing solubility.[9]
-
Presence of Electrolytes: High concentrations of salts can decrease the solubility of acid dyes in water due to the common ion effect.[6]
-
Given the lack of specific data, it is imperative for researchers to experimentally determine the solubility of this compound in the solvents relevant to their work. The following sections provide detailed protocols for this purpose.
Experimental Protocols for Solubility Determination
Two common and reliable methods for determining the solubility of a dye are the gravimetric method and the UV-Vis spectrophotometric method.
Gravimetric Method
This method directly measures the mass of the dissolved solute in a known volume of a saturated solution.[10]
Objective: To determine the solubility of this compound in a specific solvent by mass.
Materials:
-
This compound powder
-
Solvent of interest (e.g., deionized water, ethanol, methanol, acetone)
-
Analytical balance (accurate to ±0.0001 g)
-
Vials or flasks with airtight seals
-
Constant temperature shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration)
-
Pre-weighed evaporation dishes or weighing boats
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure saturation is reached.
-
-
Separation of Saturated Solution:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. To avoid transferring any solid particles, it is recommended to filter the solution using a syringe filter compatible with the solvent.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporation dish.
-
Record the exact volume of the solution transferred.
-
Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the dye (e.g., 60-80 °C).
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried dye residue on an analytical balance.[11]
-
Repeat the drying and weighing steps until a constant mass is obtained.[11]
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved dye by subtracting the mass of the empty evaporation dish from the final constant mass.
-
Solubility is then expressed as the mass of the dye per volume of the solvent (e.g., in g/L or mg/mL).
-
UV-Vis Spectrophotometric Method
This method relies on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).[12]
Objective: To determine the solubility of this compound in a specific solvent using its light-absorbing properties.
Materials:
-
This compound powder
-
Solvent of interest (must be transparent in the UV-Vis range of the dye)
-
UV-Vis spectrophotometer
-
Quartz or glass cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Determination of Maximum Absorbance Wavelength (λmax):
-
Prepare a dilute, unsaturated solution of this compound in the chosen solvent.
-
Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range to identify the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements.
-
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the solvent.
-
Perform a series of serial dilutions from the stock solution to create a set of standard solutions of known, decreasing concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. This is the calibration curve, which should be linear.[12] Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound as described in the gravimetric method (Section 3.1, step 1).
-
After equilibration, carefully filter the saturated solution to remove any undissolved solid.
-
Accurately dilute a small, known volume of the filtered saturated solution with the solvent to bring its absorbance into the linear range of the calibration curve. The dilution factor must be recorded precisely.
-
Measure the absorbance of the diluted saturated solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve to calculate the concentration of the diluted saturated solution from its absorbance.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the experimental temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of dye solubility.
Caption: Workflow for Experimental Determination of Dye Solubility.
Conclusion
While direct quantitative solubility data for this compound remains elusive in the public domain, this guide provides a robust framework for researchers to understand its likely behavior and to generate the necessary data in-house. By understanding the general characteristics of anthraquinone acid dyes and by following the detailed experimental protocols provided, scientists and professionals in drug development can accurately determine the solubility of this compound in various solvents, a critical step for its potential application in their respective fields. The provided workflow diagram offers a clear visual guide for these experimental procedures. It is recommended that any experimentally determined solubility data be published to fill the current knowledge gap.
References
- 1. afirm-group.com [afirm-group.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Acid Violet 17 Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]
- 4. Anthraquinone dyes - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 5. Anthraquinone dye | Synthesis, Applications, Properties | Britannica [britannica.com]
- 6. How to improve the solubility of acid dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 7. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]
- 8. Solvent Dyes and Solvent Dyes Intermediates – Unilex Colours & Chemicals Limited [unilexcolours.in]
- 9. hztya.com [hztya.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. pharmajournal.net [pharmajournal.net]
- 12. science.valenciacollege.edu [science.valenciacollege.edu]
Unraveling the Staining Symphony: A Technical Guide to the Mechanism of C.I. Acid Violet 80
Introduction: The Principles of Acidic Staining
Acid dyes are anionic compounds that are utilized in histology to stain basic cellular components, a property known as acidophilia. The primary targets for these dyes within tissues are proteins. The mechanism of staining is a multifactorial process, predominantly governed by electrostatic interactions, but also influenced by hydrogen bonding and van der Waals forces. The efficacy and specificity of the staining are critically dependent on the pH of the staining solution.
The Core Mechanism: An Electrostatic Attraction
The fundamental principle behind the action of acid dyes is the electrostatic attraction between the negatively charged dye molecules and positively charged tissue components.[1][2][3]
-
The Dye: Acid dyes, in solution, possess a negative charge, typically due to the presence of one or more sulfonic acid (-SO₃H) or carboxylic acid (-COOH) groups.[3] These groups ionize in aqueous solutions, releasing a proton (H⁺) and leaving the dye molecule with a net negative charge (anionic).
-
The Tissue: The primary targets for acid dyes are proteins within the cytoplasm, mitochondria, and extracellular matrix components like collagen.[3] Proteins are composed of amino acids, some of which have basic side chains containing amino groups (-NH₂), such as lysine and arginine.[2]
-
The Role of pH: The pH of the staining solution is the critical determinant in this interaction. In an acidic environment (low pH), the excess of hydrogen ions (H⁺) in the solution leads to the protonation of the amino groups on the protein side chains, converting them into positively charged cationic groups (-NH₃⁺).[2][4] This creates a net positive charge on the protein molecules.
This pH-dependent charge modification sets the stage for a strong electrostatic attraction between the anionic dye molecules and the cationic sites on the proteins, resulting in the staining of these structures.[1][2][3]
Diagram of the Core Staining Mechanism
Caption: Electrostatic interaction between an anionic acid dye and a protonated protein.
Beyond Electrostatics: Supporting Interactions
While electrostatic forces are primary, other, weaker interactions contribute to the stability and specificity of the staining:
-
Hydrogen Bonding: Hydrogen bonds can form between suitable atoms on the dye molecule and the protein.[3][5] This occurs when a hydrogen atom is situated between two electronegative atoms, such as oxygen or nitrogen.[6]
-
Van der Waals Forces: These are weak, short-range attractions that occur between all molecules.[3][5] Although individually weak, the cumulative effect of numerous van der Waals forces can be significant, especially with large dye molecules that have a shape complementary to the protein surface.[5][7]
The Chemical Nature of Representative Acid Violet Dyes
While specific data for C.I. Acid Violet 80 is lacking, the chemical structures of other well-documented acid violet dyes used in biological and protein staining, such as C.I. Acid Violet 17 and C.I. Acid Violet 49, are known. These dyes belong to the triphenylmethane class.[8][9] Their large, complex aromatic structures and multiple sulfonic acid groups provide numerous sites for electrostatic and other interactions with proteins.
| Dye Name | C.I. Number | Chemical Class | Molecular Formula | Key Features |
| Acid Violet 17 | 42650 | Triphenylmethane | C₄₁H₄₄N₃NaO₆S₂ | Large aromatic structure, multiple sulfonic acid groups.[8] |
| Acid Violet 49 | 42640 | Triphenylmethane | C₃₉H₄₀N₃NaO₆S₂ | Similar in structure to Acid Violet 17, used in protein staining.[9][10] |
Experimental Protocols: A General Approach to Acidic Staining
The following is a generalized protocol for staining with an acid dye. Specific timings and concentrations would need to be optimized for a particular dye and tissue type.
A. General Staining Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (2 changes, 5 minutes each).
-
Transfer through descending grades of alcohol (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water.
-
-
Staining:
-
Immerse slides in the acid dye solution (e.g., 0.1% to 1% in an aqueous solution with 1% acetic acid) for 5-15 minutes. The acidic environment is crucial for protonating tissue proteins.
-
-
Differentiation (Optional):
-
Briefly rinse in a weak acid solution (e.g., 0.5% acetic acid) to remove excess, non-specifically bound dye.
-
-
Dehydration and Mounting:
-
Transfer through ascending grades of alcohol (70%, 95%, 100%; 2 minutes each).
-
Clear in Xylene (2 changes, 5 minutes each).
-
Mount with a resinous mounting medium.
-
B. Trichrome Staining Workflow
Trichrome stains utilize a sequence of acid dyes to differentiate between different tissue components, such as muscle and collagen, in contrasting colors.[11][12][13] A polyacid, like phosphomolybdic or phosphotungstic acid, is used to selectively de-stain collagen, which is then stained with a second, larger acid dye.[11][12]
Diagram of a General Trichrome Staining Workflow
Caption: A simplified workflow for a typical trichrome staining procedure.
Conclusion
The mechanism of action of this compound as a stain, in the absence of specific data, can be inferred from the well-established principles of acid dye staining. The process is primarily driven by a pH-dependent electrostatic attraction between the anionic dye and cationic proteins in the tissue. This core interaction is further stabilized by hydrogen bonds and van der Waals forces. Understanding these fundamental principles is essential for researchers and scientists in optimizing staining protocols and interpreting the resulting histopathological images. Further research into the specific properties of this compound is necessary to fully elucidate its unique characteristics and potential applications in biological staining.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 3. Acid dye - Wikipedia [en.wikipedia.org]
- 4. textilelearner.net [textilelearner.net]
- 5. ijsr.net [ijsr.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. clinicalpub.com [clinicalpub.com]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. worlddyevariety.com [worlddyevariety.com]
- 10. researchgate.net [researchgate.net]
- 11. Trichrome staining - Wikipedia [en.wikipedia.org]
- 12. Massons Trichrome Stain | PPT [slideshare.net]
- 13. microbenotes.com [microbenotes.com]
C.I. Acid Violet 80: A Preliminary Technical Bulletin
Disclaimer: Information regarding the specific discovery, detailed history, and comprehensive technical data for C.I. Acid Violet 80 is scarce in publicly accessible records. This document provides a summary of available information and places it within the broader context of anthraquinone dyes, a class to which it likely belongs based on limited data. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic dye designated with the Colour Index name Acid Violet 80 and the CAS number 12235-17-5. While specific details of its discovery and developmental history are not well-documented, its classification as an acid dye suggests its application in the dyeing of protein fibers such as wool and silk, as well as synthetic polyamides. The "Acid" designation indicates the presence of acidic functional groups, typically sulfonic acid groups, which confer water solubility and enable ionic bonding with the amino groups in proteinaceous substrates.
Limited information hints at this compound being an anthraquinone dye. Anthraquinone dyes form a significant class of colorants known for their structural diversity, vibrant colors, and good fastness properties. The history of anthraquinone dyes dates back to the synthesis of alizarin in 1868 by Carl Graebe and Carl Theodore Liebermann, a pivotal moment that marked the beginning of the synthetic dye industry's expansion beyond azo dyes.
Physicochemical Data
| Property | Value | Source |
| Colour Index Name | This compound | - |
| CAS Number | 12235-17-5 | [1][2][3][4] |
Synthesis and Chemical Structure
The exact chemical structure and a validated synthesis protocol for this compound are not publicly documented. However, a reference in "Ashford's Dictionary of Industrial Chemicals" suggests a potential synthetic route involving 1-bromo-4-methylaminoanthraquinone and acetic anhydride.[5] This indicates that this compound is likely an anthraquinone derivative.
General Synthesis of Anthraquinone Acid Dyes
The synthesis of substituted anthraquinone acid dyes often involves the nucleophilic substitution of a halogen on the anthraquinone core, followed by sulfonation to impart water solubility. A generalized workflow for the synthesis of a hypothetical anthraquinone acid violet dye based on this principle is outlined below.
Experimental Protocol: Generalized Synthesis of an Anthraquinone Acid Dye
This protocol is a general representation and has not been specifically validated for this compound.
-
Condensation Reaction: A mixture of a halogenated anthraquinone derivative (e.g., 1-bromo-4-methylaminoanthraquinone), an aromatic amine, a copper catalyst (e.g., copper(I) chloride), and a base (e.g., potassium carbonate) in a high-boiling point solvent (e.g., nitrobenzene or N,N-dimethylformamide) is heated at a temperature typically ranging from 150 to 200 °C for several hours. The progress of the reaction is monitored by thin-layer chromatography.
-
Isolation of the Chromophore: After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of a non-polar solvent or by steam distillation to remove the solvent. The crude product is then filtered, washed with water and a suitable organic solvent to remove unreacted starting materials and byproducts.
-
Sulfonation: The isolated chromophore is then sulfonated to introduce water-soluble sulfonic acid groups. This is typically achieved by treating the compound with oleum (fuming sulfuric acid) at a controlled temperature. The degree of sulfonation can be controlled by adjusting the reaction time, temperature, and the concentration of sulfur trioxide in the oleum.
-
Purification and Isolation of the Final Dye: The reaction mixture is carefully poured onto ice to precipitate the sulfonated dye. The dye is then isolated by filtration and washed with a brine solution to remove excess acid. Further purification can be achieved by recrystallization from an appropriate solvent system. The final product is typically obtained as a sodium salt by neutralization with sodium hydroxide or sodium carbonate.
Applications in Research and Drug Development
While there is no specific information on the use of this compound in research or drug development, other anthraquinone-based acid dyes have been utilized in various scientific applications. These applications often leverage the dye's spectroscopic properties or its ability to bind to specific biomolecules.
-
Protein Staining: Acid dyes are commonly used to stain proteins in electrophoresis gels.
-
Histological Stains: Certain acid dyes are employed in histology to stain cellular components.
-
Photosensitizers: The anthraquinone core can act as a photosensitizer in photochemical reactions.
It is plausible that this compound, as an anthraquinone acid dye, could be investigated for similar applications. However, without specific experimental data, its suitability for any particular application remains speculative.
Conclusion
This compound is a sparsely documented dye, with its primary identifier being its CAS number. The limited available information suggests it is an anthraquinone-based acid dye. This preliminary bulletin places this compound within the historical and chemical context of anthraquinone dyes and provides a generalized synthetic framework. Further research, including access to historical industrial archives or supplier technical data sheets, would be necessary to construct a more comprehensive technical guide. For researchers and professionals in drug development, the lack of detailed toxicological and pharmacological data for this compound necessitates caution and thorough characterization before considering its use in any biological or pharmaceutical application.
References
- 1. 12235-17-5 CAS Manufactory [chemicalbook.com]
- 2. CAS Number List_1_Page207_Chemicalbook [chemicalbook.com]
- 3. Skyrun Industrial Co.Limited (Page 34) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 4. Chemical Product Catalog _Letter C_Page 285_Chemicalbook [chemicalbook.com]
- 5. industrialchemistry.org [industrialchemistry.org]
In-depth Technical Guide on the Safety and Handling of C.I. Acid Violet Dyes with a Focus on C.I. Acid Violet 80
Disclaimer: Despite extensive searches for the Safety Data Sheet (SDS) and specific technical data for C.I. Acid Violet 80 (CAS No. 12220-49-2), no specific information was found. The following guide is a compilation of data from various other C.I. Acid Violet dyes. This information should be used as a general guideline only and with caution, as the properties of this compound may differ significantly.
This technical guide provides a comprehensive overview of the safety and handling precautions for C.I. Acid Violet dyes, with a focus on providing general guidance in the absence of specific data for this compound. The information is intended for researchers, scientists, and drug development professionals who may handle such substances.
Chemical and Physical Properties
Quantitative data for various C.I. Acid Violet dyes are summarized in the table below. It is important to note that these values are not specific to this compound and are provided for comparative purposes only.
| Property | C.I. Acid Violet 17 | C.I. Acid Violet 48 | C.I. Acid Violet 49 | General Acid Dyes |
| CAS Number | 4129-84-4[1] | 12220-51-8[2] | 1694-09-3[3][4] | Varies |
| Molecular Formula | C₄₁H₄₄N₃NaO₆S₂[5] | C₃₇H₃₈N₂Na₂O₉S₂ | C₃₉H₄₀N₃NaO₆S₂[3] | Varies |
| Molecular Weight | 761.92 g/mol [5] | 764.8 g/mol | 733.87 g/mol [3] | Varies |
| Appearance | Not specified | Not specified | Fine black powder[6] | Generally powders of various colors[7] |
| Solubility | Not specified | Water soluble (80 g/L at 90°C) | < 1 mg/mL at 68°F[6] | Generally water-soluble[7] |
| Melting Point | Not specified | Not specified | 473 to 482 °F (decomposes)[6] | Varies |
Hazard Identification and Classification
Based on data for analogous Acid Violet dyes, the following hazards may be associated with compounds in this class.
| Hazard | Classification | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed (for some analogues)[8] | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.[4] |
| Eye Irritation | Causes serious eye irritation[2] | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Skin Irritation | May cause mild skin irritation[1] | Wear protective gloves. If on skin, wash with plenty of water.[4] |
| Carcinogenicity | Limited evidence of a carcinogenic effect (for some analogues)[4][8] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| Aquatic Hazard | Harmful to aquatic life with long lasting effects (for some analogues)[2] | Avoid release to the environment. |
Experimental Protocols
No specific experimental protocols for this compound were found during the literature search. For general guidance, toxicological studies on analogous compounds such as Acid Violet 43 involved standard protocols for assessing acute oral toxicity, eye irritation, and mutagenicity as described in regulatory guidelines. For instance, acute oral toxicity studies in rats involved administration by gavage followed by an observation period for signs of toxicity and mortality.[9]
Signaling Pathways and Logical Relationships
No information regarding specific signaling pathways affected by this compound was found. The diagrams below illustrate general workflows for handling chemical spills and the logical relationship for first aid measures based on common laboratory practices for handling powdered dyes.
Handling and Storage Precautions
Proper handling and storage are crucial to minimize the risks associated with C.I. Acid Violet dyes.
5.1. Personal Protective Equipment (PPE)
A summary of recommended PPE is provided in the table below.
| PPE | Specification |
| Eye Protection | Safety glasses with side shields or chemical goggles.[3][10] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Butyl Rubber, PVC, or nitrile rubber).[10][11] |
| Skin and Body Protection | Lab coat, and protective clothing to prevent skin contact.[3] |
| Respiratory Protection | NIOSH/MSHA approved respirator if dust is generated or ventilation is inadequate.[3] |
5.2. Engineering Controls
-
Use in a well-ventilated area.[2]
-
Local exhaust ventilation should be used to control airborne dust.[1]
-
An eyewash station and safety shower should be readily available.
5.3. Handling Procedures
-
Avoid contact with skin and eyes.[11]
-
Avoid breathing dust.[11]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in work areas.[11]
5.4. Storage Conditions
-
Keep containers tightly closed.[11]
-
Store away from incompatible materials such as oxidizing agents.[1][3]
-
Keep away from heat and sources of ignition.[1]
First Aid Measures
In case of exposure, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][11] |
| Skin Contact | Remove contaminated clothing. Wash affected area with soap and water. Seek medical attention if irritation develops.[1][11] |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Get immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12] |
Accidental Release Measures
In the event of a spill:
-
Small Spills: Carefully sweep up or vacuum the material, avoiding dust generation. Place in a suitable container for disposal.[13]
-
Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains.[10]
-
Clean the spill area with water, and collect the contaminated water for disposal.[1]
Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[1]
Conclusion
References
- 1. spectracolors.com [spectracolors.com]
- 2. echemi.com [echemi.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. saujanyaexports.com [saujanyaexports.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Acid Violet 49 | C39H41N3NaO6S2 | CID 131849478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. amoghchemicals.in [amoghchemicals.in]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. ec.europa.eu [ec.europa.eu]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. georgeweil.com [georgeweil.com]
- 12. chemos.de [chemos.de]
- 13. datasheets.scbt.com [datasheets.scbt.com]
A Technical Guide to the Purity Standards of Research-Grade C.I. Acid Violet Dyes
Disclaimer: The specific designation "C.I. Acid Violet 80" does not correspond to a readily available research-grade dye in the public domain. This guide provides purity standards and analytical methodologies based on closely related and well-documented research-grade acid violet dyes, such as C.I. Acid Violet 43 and others. Researchers should always consult the certificate of analysis provided by the supplier for specific purity data of their purchased lot.
This technical guide is intended for researchers, scientists, and drug development professionals utilizing C.I. Acid Violet dyes in their experimental work. It outlines the typical purity standards, analytical methods for quality control, and potential impurities associated with these compounds.
Purity Specifications for Research-Grade Acid Violet Dyes
The purity of research-grade dyes is paramount for reproducible and reliable experimental outcomes. The following table summarizes typical purity specifications for commercially available research-grade acid violet dyes. These values are compiled from various sources and represent common industry standards.
| Parameter | Specification | Typical Analytical Method |
| Dye Content (Assay) | ≥ 80% to ≥ 99% (by HPLC) | HPLC, UV-Vis Spectroscopy |
| Volatile Matter (at 135°C) | ≤ 18% | Gravimetric Analysis |
| Water-Insoluble Matter | ≤ 0.4% | Gravimetric Analysis |
| Subsidiary Colors | ≤ 1% | HPLC, TLC |
| Unsulfonated Intermediates | ≤ 0.2% | HPLC |
| Heavy Metals | ||
| Lead (as Pb) | ≤ 20 ppm | ICP-MS, AAS |
| Arsenic (as As) | ≤ 3 ppm | ICP-MS, AAS |
| Mercury (as Hg) | ≤ 1 ppm | ICP-MS, CV-AAS |
Data compiled from publicly available safety assessments and supplier specifications for related acid dyes.[1][2][3]
Potential Impurities in C.I. Acid Violet Dyes
Impurities in synthetic dyes can arise from the manufacturing process, including side reactions and residual starting materials. These impurities can potentially interfere with experimental results. Common impurities include:
-
Over-brominated or over-sulfonated compounds: Resulting from excessive reaction during synthesis.
-
Hydrolyzed intermediates: Formed by the reaction of intermediates with water.
-
Debrominated products: Arising from the loss of bromine atoms.
-
Unsulfonated intermediates and isomers: Incomplete sulfonation can leave residual starting materials or create isomeric impurities.[4]
-
Heavy metals: Contaminants from raw materials or manufacturing equipment.
Experimental Protocols for Purity Assessment
Detailed and validated analytical methods are crucial for confirming the purity of research-grade dyes.
HPLC is a powerful technique for separating, identifying, and quantifying the main dye component and any impurities.[1][4][5]
-
Objective: To determine the percentage purity of the dye and quantify impurities.
-
Instrumentation:
-
HPLC system with a gradient pump
-
Autosampler
-
Column oven
-
Photo-Diode Array (PDA) or UV-Vis detector
-
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic compounds. For example:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Linear gradient to 5% A, 95% B
-
30-35 min: Hold at 5% A, 95% B
-
35-40 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The maximum absorbance wavelength (λmax) of the specific Acid Violet dye (typically in the 550-600 nm range), with additional monitoring at lower wavelengths (e.g., 254 nm) to detect non-colored impurities.
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the dye standard or sample.
-
Dissolve in a suitable solvent (e.g., water/methanol 50:50 v/v) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is calculated by the area normalization method, where the peak area of the main dye component is divided by the total area of all peaks in the chromatogram and multiplied by 100.
-
Impurities can be quantified using a reference standard if available, or estimated by their peak area relative to the main component.
-
TLC is a simple and rapid method for the qualitative assessment of dye purity and the detection of colored impurities.[4]
-
Objective: To quickly assess the presence of colored impurities.
-
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Spotting capillaries
-
-
Procedure:
-
Prepare a 1 mg/mL solution of the dye in a suitable solvent.
-
Spot a small amount of the solution onto the baseline of the TLC plate.
-
Develop the plate in a sealed chamber containing an appropriate mobile phase (e.g., a mixture of n-butanol, acetic acid, and water).
-
After the solvent front has reached the top of the plate, remove the plate and allow it to dry.
-
-
Analysis:
-
A pure compound should ideally show a single spot. The presence of additional spots indicates the presence of impurities. The retention factor (Rf) of each spot can be calculated for comparison.
-
Visualization of Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control of research-grade C.I. Acid Violet dyes.
Caption: Quality control workflow for research-grade C.I. Acid Violet dyes.
This comprehensive approach to quality control ensures that researchers are provided with a high-purity product, which is essential for the integrity and reproducibility of their scientific work.
References
Unraveling C.I. Acid Violet 80: A Technical Guide for Researchers
A Note on Nomenclature: Initial searches for "C.I. Acid Violet 80" did not yield a specific dye with this designation. However, extensive research consistently points to a probable misidentification with C.I. Direct Violet 80 . This guide will, therefore, focus on the technical specifications and potential procurement of C.I. Direct Violet 80 for laboratory applications, while acknowledging the ambiguity of the original query. It is crucial for researchers to verify the chemical identity and suitability of any procured substance for their specific experimental needs.
Core Technical Data
For researchers and scientists, precise chemical and physical data are paramount. The following table summarizes the key technical specifications for C.I. Direct Violet 80.
| Property | Value |
| C.I. Name | C.I. Direct Violet 80 |
| C.I. Number | 25420 |
| CAS Number | 6858-97-5[1] |
| Molecular Formula | C₅₁H₃₈N₈Na₄O₁₇S₂[1] |
| Molecular Weight | 1190.98 g/mol [1] |
| Chemical Class | Double Azo |
| Appearance | Blue-purple to red-light blue powder |
| Solubility | Soluble in water (purple solution), slightly soluble in alcohol.[1] |
Potential Suppliers for Laboratory Consideration
While C.I. Direct Violet 80 is primarily an industrial dye, researchers may be able to procure it from chemical suppliers who cater to a broad range of industries. It is imperative to request a Certificate of Analysis (CoA) to ensure the purity and identity of the substance meet the requirements of the intended laboratory use. The following are examples of chemical suppliers, though none are guaranteed to stock "laboratory grade" C.I. Direct Violet 80:
-
Industrial Dye Manufacturers: Companies specializing in textile and paper dyes may be a source. Direct inquiry regarding the availability of small, high-purity batches is recommended.
-
Chemical Marketplaces: Online platforms that connect buyers with a wide array of chemical manufacturers may list suppliers of C.I. Direct Violet 80.
Workflow for Chemical Procurement:
The following diagram illustrates a typical workflow for sourcing and verifying a chemical for laboratory research.
Caption: A flowchart outlining the steps for procuring and validating a chemical for research purposes.
Known Applications and Experimental Considerations
The primary documented applications of C.I. Direct Violet 80 are in the dyeing of textiles (such as cotton), paper, and leather.[2] There is a lack of published, peer-reviewed literature detailing its use in specific laboratory protocols for biological research, such as staining or as a fluorescent marker.
Logical Relationship for Substance Identification:
For researchers encountering an ambiguously named substance, the following logical diagram outlines a process for identification.
Caption: A decision-making diagram for identifying a substance with an ambiguous or potentially incorrect name.
Safety and Handling
As with any chemical, proper safety precautions are essential. Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier. General handling guidelines include:
-
Use in a well-ventilated area or with local exhaust ventilation.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
References
Methodological & Application
C.I. Acid Violet 80 Staining Protocol for Enhanced Visualization of Animal Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Violet 80 is a synthetic anionic dye belonging to the acid dye category. In histological applications, acid dyes are utilized for their affinity to stain basic cellular components, such as the cytoplasm, connective tissue, and certain extracellular matrix proteins. The staining mechanism of this compound relies on the electrostatic interaction between the negatively charged sulfonic acid groups of the dye molecule and the positively charged amino groups of proteins within the tissue, primarily in an acidic environment. This protocol provides a comprehensive guide for the application of this compound for staining paraffin-embedded animal tissues, offering a valuable tool for morphological studies in various research and development settings.
Experimental Protocols
This section details the necessary reagents, their preparation, and the step-by-step procedure for staining animal tissues with this compound.
Reagent Preparation
Proper preparation of all solutions is critical for reproducible and high-quality staining results.
| Reagent | Composition | Preparation Instructions |
| 1% this compound Stock Solution | This compound: 1 gDistilled Water: 100 ml | Dissolve 1 g of this compound powder in 100 ml of distilled water. Gentle heating (to 50-60°C) and magnetic stirring may be required to fully dissolve the dye. Allow to cool to room temperature before use. |
| 0.1% this compound Staining Solution | 1% this compound Stock Solution: 10 ml10% Phosphoric Acid: 90 ml | Add 10 ml of the 1% stock solution to 90 ml of 10% phosphoric acid and mix well. This working solution should be prepared fresh. |
| Fixative Solution | 10% Neutral Buffered Formalin or Bouin's Fluid | Use standard laboratory protocols for the preparation of these fixatives. |
| Differentiating Solution | 1% Acetic Acid | Add 1 ml of glacial acetic acid to 99 ml of distilled water. |
| Dehydrating Alcohols | 70% Ethanol, 95% Ethanol, 100% Ethanol | Prepare by diluting absolute ethanol with distilled water. |
| Clearing Agent | Xylene or Xylene Substitute | Use a commercially available histological-grade clearing agent. |
| Mounting Medium | Resinous Mounting Medium | Use a commercially available permanent mounting medium compatible with xylene. |
Staining Procedure for Paraffin-Embedded Tissues
This protocol outlines the steps for deparaffinization, rehydration, staining, dehydration, and mounting of tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Hydrate slides in 95% ethanol for 3 minutes.
-
Hydrate slides in 70% ethanol for 3 minutes.
-
Rinse gently in running tap water for 5 minutes.
-
-
Staining:
-
Place slides in the 0.1% this compound staining solution for 5-10 minutes. Staining time may need to be optimized based on tissue type and desired intensity.[1]
-
-
Rinsing:
-
Briefly rinse the slides in distilled water to remove excess stain.
-
-
Differentiation:
-
Dip the slides in 1% acetic acid for a few seconds to differentiate and remove background staining. This step should be monitored microscopically to achieve the desired contrast.
-
-
Washing:
-
Wash the slides thoroughly in running tap water for 5 minutes to stop the differentiation process.
-
-
Dehydration:
-
Dehydrate the sections by immersing them in 95% ethanol for 2 minutes.
-
Complete dehydration with two changes of 100% ethanol for 2 minutes each.
-
-
Clearing:
-
Clear the sections in two changes of xylene for 3 minutes each.
-
-
Mounting:
-
Apply a coverslip to the tissue section using a resinous mounting medium.
-
Quantitative Data
To ensure consistency and allow for optimization of the staining protocol, it is recommended to meticulously record all experimental parameters. The following table provides a template for data collection.
| Parameter | Value/Observation |
| Tissue Type | e.g., Mouse liver, Rat kidney |
| Fixation Method | e.g., 10% NBF, Bouin's fluid |
| Section Thickness | e.g., 5 µm |
| Staining Time (minutes) | e.g., 5, 7, 10 |
| Differentiation Time (seconds) | e.g., 5, 10, 15 |
| Staining Intensity (Subjective Score 1-5) | 1: Very weak, 5: Very strong |
| Background Staining (Subjective Score 1-5) | 1: None, 5: High |
| Cellular Component Staining | e.g., Cytoplasm: Violet, Nuclei: Unstained/Light Violet, Collagen: Deep Violet |
| Notes | Any other relevant observations |
Troubleshooting
Refer to the table below for common issues encountered during the staining process and their potential solutions.[2]
| Issue | Possible Cause | Recommended Solution |
| Weak or No Staining | - Staining time is too short.- Staining solution is exhausted or improperly prepared.- Excessive differentiation. | - Increase the incubation time in the this compound solution.- Prepare a fresh staining solution.- Reduce the time in the differentiating solution or use a lower concentration of acetic acid. |
| Overstaining | - Staining time is too long.- Insufficient differentiation. | - Decrease the incubation time in the staining solution.- Increase the time in the differentiating solution, monitoring microscopically. |
| High Background Staining | - Inadequate rinsing after staining.- Insufficient differentiation. | - Ensure thorough rinsing after the staining step.- Optimize the differentiation step by adjusting time and/or acid concentration. |
| Precipitate on Tissue Section | - Staining solution was not filtered.- Dye was not fully dissolved. | - Filter the staining solution before use.- Ensure the dye is completely dissolved during stock solution preparation, using gentle heat if necessary. |
| Uneven Staining | - Sections were not properly deparaffinized.- Reagents did not cover the entire section. | - Ensure complete removal of paraffin by using fresh xylene.- Make sure the slides are fully immersed in all solutions. |
Visualized Experimental Workflow
The following diagram illustrates the key steps of the this compound staining protocol for animal tissues.
References
Application Notes and Protocols for C.I. Acid Violet 80 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: C.I. Acid Violet 80 is a dye with limited publicly available data regarding its specific application in fluorescence microscopy. The following application notes and protocols are based on the general properties of related acid dyes and fluorescent anthraquinone derivatives.[1][2][3] Researchers should use this document as a starting point and optimize these protocols for their specific experimental needs.
Introduction
This compound belongs to the acid dye class, which are typically anionic compounds. While its primary industrial applications are in textile and leather dyeing, its chemical structure, potentially related to the fluorescent anthraquinone family, suggests it may be a candidate for use as a fluorescent stain in biological imaging.[1][3][4] Sulfonated dyes, a common feature of acid dyes, can exhibit desirable properties for fluorescence microscopy, such as increased water solubility and, in some cases, membrane impermeability, making them suitable for staining specific cellular compartments or for use as viability indicators. This document provides a hypothetical framework for the utilization of this compound as a fluorescent probe in microscopy.
Physicochemical and Spectral Properties (Hypothetical)
| Property | Hypothetical Value | Notes |
| Chemical Structure | Anthraquinone derivative | Many dyes in the "Acid Violet" family share this core structure, which is known to be a scaffold for fluorescent compounds.[1][3] |
| Molecular Weight | Varies | The exact molecular weight is not specified in available literature. |
| Solubility | High in water and alcohols | As an acid dye, it is expected to be soluble in polar solvents. |
| Excitation Maximum (λex) | ~560 - 590 nm | Estimated based on related violet/blue anthraquinone dyes which often absorb in the green-yellow region of the spectrum.[2][6] |
| Emission Maximum (λem) | ~600 - 650 nm | A Stokes shift of 40-60 nm is typical for many organic fluorophores. |
| Quantum Yield (ΦF) | Low to Moderate | The fluorescence quantum yield of many simple acid dyes can be low; however, binding to cellular structures can sometimes enhance fluorescence. The quantum yield of Crystal Violet is noted to be 0.019. |
| Photostability | Moderate to High | Anthraquinone dyes are generally known for their good light fastness.[3] |
Proposed Applications in Fluorescence Microscopy
Based on the characteristics of similar dyes, this compound could potentially be used in the following applications:
-
Counterstaining: Its emission in the red to far-red spectrum could make it a suitable counterstain for nuclei or cytoplasm in multiplex imaging experiments with other fluorophores emitting in the blue or green channels.
-
Cell Viability Assays: If the dye is membrane-impermeant, it could serve as a viability stain, only entering and staining the nuclei of dead or membrane-compromised cells, similar to Propidium Iodide.
-
Staining of Extracellular Matrix or Specific Organelles: Depending on its binding properties, it might selectively accumulate in specific cellular structures or in the extracellular matrix.
Experimental Protocols
The following are generalized protocols that should be optimized for your specific cell type and imaging system.
4.1. Preparation of Staining Solution
-
Stock Solution (1 mg/mL): Dissolve 1 mg of this compound powder in 1 mL of deionized water or dimethyl sulfoxide (DMSO). Vortex thoroughly to ensure complete dissolution.
-
Working Solution (1-10 µg/mL): Dilute the stock solution in a suitable buffer, such as Phosphate-Buffered Saline (PBS), to the desired final concentration. The optimal concentration must be determined experimentally.
4.2. Staining Protocol for Fixed and Permeabilized Cells
This protocol is suitable for observing the general morphology and intracellular distribution of the dye.
-
Cell Culture: Grow cells on sterile glass coverslips or in imaging-compatible microplates to an appropriate confluency.
-
Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If intracellular staining is desired, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Add the this compound working solution to the cells and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three to five times with PBS to remove unbound dye.
-
Mounting and Imaging: Mount the coverslips onto glass slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with filter sets appropriate for the hypothetical excitation and emission spectra (e.g., a TRITC or Texas Red filter set).
4.3. Protocol for Live-Cell Staining (to assess membrane integrity)
This protocol is designed to test if this compound can be used as a viability stain.
-
Cell Culture: Grow cells in a live-cell imaging dish or chamber.
-
Induce Cell Death (Positive Control): Treat a sample of cells with a known cytotoxic agent (e.g., 70% ethanol for 10 minutes) to induce membrane permeability.
-
Staining: Add the this compound working solution directly to the cell culture medium and incubate for 5-15 minutes at 37°C, protected from light.
-
Washing (Optional): For live-cell imaging, washing may not be necessary if the dye has a low background fluorescence in the medium. If the background is high, gently wash the cells once with pre-warmed culture medium.
-
Imaging: Immediately image the live cells using a fluorescence microscope equipped with an environmental chamber. Compare the staining in the healthy and positive control cell populations.
Visualizations
5.1. Experimental Workflow
The following diagram illustrates a general workflow for staining fixed cells with a fluorescent dye like this compound.
5.2. Hypothetical Signaling Pathway for Investigation
Fluorescent probes can be used to study various cellular signaling pathways. For instance, a probe that localizes to the nucleus could be used to monitor changes in nuclear morphology during apoptosis. The diagram below depicts a simplified apoptosis signaling pathway.
Safety and Handling
As with any chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. For detailed safety information, consult the manufacturer's Safety Data Sheet (SDS).
Troubleshooting
-
No Signal or Weak Signal:
-
Increase the concentration of the staining solution.
-
Increase the incubation time.
-
Ensure the correct filter sets are being used for excitation and emission.
-
Verify the functionality of the microscope's light source and detectors.
-
-
High Background:
-
Decrease the concentration of the staining solution.
-
Increase the number and duration of washing steps after staining.
-
Use a blocking solution (e.g., 1% Bovine Serum Albumin in PBS) before staining to reduce non-specific binding.
-
-
Photobleaching:
-
Reduce the excitation light intensity.
-
Decrease the exposure time.
-
Use an anti-fade mounting medium.
-
Acquire images promptly after staining.
-
References
- 1. "Biomedical Applications and Syntheses of Selected Anthraquinone Dyes" by Richard Sirard [digitalcommons.liberty.edu]
- 2. A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. C.I. Acid Violet 48 | 12220-51-8 | Benchchem [benchchem.com]
Application Notes and Protocols for Acid Dyes as Counterstains in Histology
A Focus on the General Principles and a Representative Protocol
Disclaimer: Extensive research did not yield any specific information, protocols, or publications detailing the use of C.I. Acid Violet 80 (CAS Number: 12235-17-5) as a counterstain in histological applications. The following application notes and protocols are therefore based on the general principles of using acid dyes as counterstains in histology and provide a representative protocol that can be adapted for various acid dyes. It is crucial to optimize the staining parameters for any specific acid dye and tissue type.
Introduction to Acid Dyes as Counterstains
In histology, counterstaining provides a contrasting color to the primary stain, allowing for the clear visualization of different cellular structures. Acid dyes are anionic, meaning they carry a negative charge. In tissue sections, they are attracted to and bind with cationic (basic) components, which have a positive charge. These basic components are predominantly proteins found in the cytoplasm, muscle, and connective tissue. This interaction makes acid dyes excellent candidates for cytoplasmic counterstains, often used in conjunction with a nuclear stain like hematoxylin.
Key Principles of Acid Dye Staining:
-
Electrostatic Interaction: The primary mechanism of staining is the electrostatic attraction between the negatively charged dye molecules and the positively charged tissue components (e.g., amino groups of proteins).
-
pH Dependence: The staining intensity of acid dyes is pH-dependent. An acidic pH enhances staining by increasing the number of positively charged groups in the tissue proteins.
-
Differentiation: The process of removing excess stain to achieve the desired intensity and contrast is known as differentiation. This is typically done using a weak acid or alcohol solution.
General Application of Acid Dyes in Histology
Acid dyes are widely employed in various histological staining techniques to provide contrast to nuclear stains or other specific cytological or histochemical stains.
Common Applications:
-
Routine Histology: Used as a counterstain to hematoxylin in the classic Hematoxylin and Eosin (H&E) stain, where eosin (an acid dye) stains the cytoplasm and extracellular matrix pink/red.
-
Trichrome Stains: Utilized in methods like Masson's trichrome to differentiate muscle, collagen, and cytoplasm.
-
Special Stains: Can be used as a background stain in immunohistochemistry (IHC) or in conjunction with other special stains to highlight specific structures.
Quantitative Data Summary
As no specific data for this compound was found, the following table provides a general comparison of commonly used acid dyes as counterstains. The staining properties can vary based on the specific protocol and tissue type.
| Dye Name | C.I. Number | Typical Color | Staining Time (approx.) | Key Characteristics |
| Eosin Y | 45380 | Pink to Red | 30 seconds - 2 minutes | Most common counterstain; provides excellent cytoplasmic detail. |
| Acid Fuchsin | 42685 | Red | 1 - 5 minutes | A key component of Van Gieson and Masson's trichrome stains. |
| Light Green SF Yellowish | 42095 | Green | 1 - 5 minutes | Often used in trichrome stains for collagen; provides good contrast. |
| Aniline Blue | 42780 | Blue | 5 - 15 minutes | Used in Mallory's trichrome stain for connective tissue. |
Experimental Protocols
The following is a generalized protocol for using an acid dye as a counterstain for formalin-fixed, paraffin-embedded tissue sections. This is a template and must be optimized for the specific acid dye and tissue being used.
Materials
-
Deparaffinized and rehydrated formalin-fixed, paraffin-embedded tissue sections on slides
-
Nuclear stain (e.g., Harris' Hematoxylin)
-
Differentiating solution (e.g., 0.5-1% Acid Alcohol)
-
Bluing agent (e.g., Scott's Tap Water Substitute or dilute lithium carbonate)
-
Acid dye counterstain solution (e.g., 0.5-1% aqueous or alcoholic solution of the chosen acid dye)
-
Dehydrating agents (graded alcohols: 70%, 95%, 100%)
-
Clearing agent (e.g., Xylene or a xylene substitute)
-
Mounting medium and coverslips
Protocol for Hematoxylin and Acid Dye Counterstaining
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (or substitute) - 2 changes of 5 minutes each.
-
Transfer to 100% Alcohol - 2 changes of 3 minutes each.
-
Transfer to 95% Alcohol - 2 changes of 3 minutes each.
-
Transfer to 70% Alcohol - 3 minutes.
-
Rinse in running tap water.
-
-
Nuclear Staining:
-
Stain in Harris' Hematoxylin for 5-15 minutes.
-
Wash in running tap water for 1-5 minutes.
-
Differentiate in 1% Acid Alcohol for a few seconds (dip until cytoplasm is pale pink).
-
Wash in running tap water.
-
-
Bluing:
-
Immerse in Scott's Tap Water Substitute or other bluing agent for 1-2 minutes until nuclei turn blue.
-
Wash in running tap water for 5 minutes.
-
-
Acid Dye Counterstaining:
-
Immerse slides in the chosen acid dye solution for 1-5 minutes (time is dependent on the dye and desired intensity).
-
Wash briefly in distilled water to remove excess stain.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate through graded alcohols: 95% Alcohol (2 changes of 1 minute each), 100% Alcohol (2 changes of 2 minutes each).
-
Clear in Xylene (or substitute) - 2 changes of 5 minutes each.
-
Mount with a permanent mounting medium.
-
Visualizations
The following diagrams illustrate the general workflow and principles of histological staining.
Caption: General workflow for histological staining of paraffin-embedded tissues.
Caption: Principle of electrostatic interaction between dyes and tissue components.
Application Notes and Protocols: C.I. Acid Violet 80 Staining Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Violet 80 is an anionic dye with applications in various biological staining procedures. Its utility stems from its ability to bind to proteins and other macromolecules, making it a valuable tool for visualization and quantification in life sciences research. These application notes provide detailed protocols for the preparation and use of this compound staining solutions for protein analysis in electrophoresis gels and for cell-based assays, which are critical in many aspects of drug development and scientific research. While specific protocols for this compound are not abundantly available in public literature, the following protocols have been adapted from established methods for structurally and functionally similar dyes, such as C.I. Acid Violet 17.
Data Presentation
For reproducible and comparable results, precise formulation of the staining solution is paramount. The following tables summarize the key components and their concentrations for preparing the staining and destaining solutions.
Table 1: Composition of this compound Staining Solution for Protein Gel Electrophoresis
| Component | Concentration | Role |
| This compound | 0.1% - 0.2% (w/v) | Staining agent |
| Phosphoric Acid | 10% (w/v) | Enhances protein binding |
| Deionized Water | To final volume | Solvent |
Table 2: Composition of Destaining Solution for Protein Gel Electrophoresis
| Component | Concentration | Role |
| Phosphoric Acid | 3% (w/v) | Background reduction |
| Deionized Water | To final volume | Solvent |
Table 3: Composition of this compound Staining Solution for Cell-Based Assays
| Component | Concentration | Role |
| This compound | 0.1% (w/v) | Staining agent |
| Phosphate-Buffered Saline (PBS) or Distilled Water | To final volume | Solvent |
Experimental Protocols
Protocol 1: Staining of Proteins in Polyacrylamide Gels
This protocol is designed for the sensitive detection of proteins separated by isoelectric focusing or SDS-PAGE.
Materials:
-
This compound dye powder
-
Phosphoric acid
-
Trichloroacetic acid (TCA)
-
Dioxane
-
Deionized water
-
Staining trays
-
Orbital shaker
Procedure:
-
Fixation: After electrophoresis, immerse the gel in a solution of 20% (w/v) TCA for 30 minutes to fix the proteins.
-
Washing: Discard the fixation solution and wash the gel with deionized water three times for 10 minutes each on an orbital shaker.
-
Staining Solution Preparation: Prepare the staining solution by dissolving 0.1-0.2g of this compound in 100 mL of 10% (w/v) phosphoric acid.
-
Staining: Immerse the gel in the staining solution and incubate for 5-10 minutes at room temperature with gentle agitation. Major protein bands may become visible within 1-3 minutes.
-
Destaining: Transfer the gel to a 3% (w/v) phosphoric acid solution. Destain for 5-80 minutes, depending on the gel thickness and desired background clarity. The destaining solution should be changed periodically until the background is clear and the protein bands are well-defined.
-
Quantification (Optional): For quantitative analysis, the dye can be eluted from the stained protein bands. Excise the bands and incubate in 50% (v/v) dioxane-water. Measure the absorbance of the eluted dye at its maximum absorbance wavelength (around 590 nm). A linear relationship between absorbance and protein amount can be established over a range of 1-100 micrograms.[1]
-
Storage: Gels can be stored in a 1% (v/v) glycerol solution to prevent drying.
Protocol 2: Cell Viability and Biofilm Quantification Assay
This protocol provides a method for quantifying cell number or biofilm mass, which is useful for cytotoxicity studies and antimicrobial drug screening.
Materials:
-
This compound dye powder
-
Phosphate-Buffered Saline (PBS) or distilled water
-
Methanol or Ethanol (for fixation)
-
Acetic acid or Sodium Citrate (for solubilization)
-
Multi-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with the compounds of interest for the desired duration. For biofilm assays, inoculate wells with bacteria and incubate to allow biofilm formation.[2]
-
Washing: Gently wash the wells with PBS to remove non-adherent cells and media components.
-
Fixation: Fix the cells by adding methanol or ethanol to each well and incubating for 15 minutes.
-
Staining Solution Preparation: Prepare a 0.1% (w/v) this compound solution in PBS or distilled water.[2]
-
Staining: Remove the fixative and add the staining solution to each well. Incubate for 15-30 minutes at room temperature.[2]
-
Washing: Carefully wash the wells with water to remove excess stain. Repeat until the wash water is clear.
-
Solubilization: Add a solubilizing agent, such as 1% acetic acid or sodium citrate, to each well to dissolve the bound dye.
-
Absorbance Measurement: Measure the absorbance of the solubilized dye in a microplate reader at approximately 590 nm. The absorbance is directly proportional to the number of viable cells or the amount of biofilm.[2]
Visualizations
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Experimental workflow for staining proteins in polyacrylamide gels.
Caption: Workflow for cell viability and biofilm quantification assays.
Safety Precautions
Users should always consult the Safety Data Sheet (SDS) for this compound before use.[3][4][5][6][7] As a general precaution, handle the dye powder in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][6] Avoid contact with skin and eyes.[3] In case of contact, rinse thoroughly with water.[4][5] Store the dye in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[3][4]
References
- 1. Fast and sensitive protein staining with colloidal acid violet 17 following isoelectric focusing in carrier ampholyte generated and immobilized pH gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal violet staining protocol | Abcam [abcam.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. spectracolors.com [spectracolors.com]
- 5. chemos.de [chemos.de]
- 6. echemi.com [echemi.com]
- 7. carlroth.com:443 [carlroth.com:443]
C.I. Acid Violet 80 for Protein Staining in Polyacrylamide Gels: Application Notes and Investigational Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
C.I. Acid Violet 80 is not a commonly documented dye for the application of protein staining in polyacrylamide gels. Extensive literature searches did not yield established protocols or quantitative performance data for this specific purpose. This document, therefore, provides a comprehensive overview of standard protein staining techniques and presents an investigational protocol for this compound, adapted from methodologies for chemically similar acid dyes. It is crucial to note that this protocol serves as a starting point for research and development, and will require optimization and validation. Comparative data with established stains like Coomassie Brilliant Blue and Silver Staining is provided to benchmark performance.
Introduction to Protein Staining in Polyacrylamide Gels
Polyacrylamide gel electrophoresis (PAGE) is a fundamental technique for the separation of proteins. Visualization of the separated protein bands is typically achieved by staining. The ideal protein stain should offer high sensitivity, a wide linear dynamic range for quantification, reproducibility, and compatibility with downstream applications such as mass spectrometry.[1] Commonly used staining methods include Coomassie Brilliant Blue, silver staining, and fluorescent dyes.[1]
Comparative Analysis of Protein Staining Methods
To provide a context for the potential performance of this compound, the following table summarizes the characteristics of well-established protein staining methods. The values for this compound are listed as "To Be Determined" to emphasize the investigational nature of its use.
| Feature | Coomassie Brilliant Blue R-250 | Silver Staining | This compound (Investigational) |
| Detection Limit | ~100 ng | ~1 ng | To Be Determined |
| Linear Dynamic Range | Moderate | Narrow | To Be Determined |
| Staining Time | 1-2 hours | 1-3 hours | To Be Determined (estimated 30-60 min) |
| Destaining Time | 2-12 hours | Not required (multiple wash steps) | To Be Determined (estimated 30-120 min) |
| Mass Spectrometry Compatibility | Yes | Method-dependent | To Be Determined |
| Cost | Low | Moderate | To Be Determined |
| Ease of Use | Simple | Complex, multi-step | To Be Determined (likely simple) |
Investigational Protocol: this compound for Protein Staining
This protocol is a hypothetical starting point and will require significant optimization. It is based on general principles of acid dye staining and protocols for similar dyes like Coomassie Brilliant Blue and Acid Violet 17.
Materials:
-
Polyacrylamide gel with separated proteins
-
Fixing Solution: 50% methanol, 10% acetic acid in deionized water
-
Staining Solution (Investigational): 0.1% (w/v) this compound in 10% acetic acid
-
Destaining Solution: 10% methanol, 5% acetic acid in deionized water
-
Deionized water
-
Shaking platform
-
Gel imaging system
Procedure:
-
Fixation:
-
Place the polyacrylamide gel in a clean container.
-
Add a sufficient volume of Fixing Solution to completely submerge the gel.
-
Incubate for 30-60 minutes on a shaking platform at room temperature. This step is crucial to precipitate the proteins within the gel matrix.
-
-
Staining:
-
Discard the Fixing Solution.
-
Add the investigational Staining Solution to cover the gel.
-
Incubate for 30-60 minutes with gentle agitation. The optimal staining time will need to be determined empirically.
-
-
Destaining:
-
Remove the Staining Solution.
-
Add Destaining Solution and agitate gently.
-
Change the Destaining Solution every 30-60 minutes until the protein bands are clearly visible against a clear background. The destaining process may take several hours.
-
-
Washing and Storage:
-
Once destaining is complete, wash the gel with deionized water.
-
The gel can be stored in deionized water or a 1% acetic acid solution at 4°C.
-
Optimization Parameters:
-
Stain Concentration: Vary the concentration of this compound in the staining solution (e.g., 0.05% to 0.25%).
-
Staining and Destaining Times: Systematically alter the incubation times for both staining and destaining to find the optimal balance between signal intensity and background.
-
Solution Composition: The percentage of methanol and acetic acid in the fixing, staining, and destaining solutions can be adjusted.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for protein staining and the logical relationship of an investigational approach.
Caption: General workflow for protein staining in polyacrylamide gels.
Caption: Logical workflow for developing a this compound staining protocol.
Conclusion and Future Directions
While this compound is not a standard protein stain for polyacrylamide gels, its chemical properties as an acid dye suggest it may have the potential for such applications. The provided investigational protocol offers a rational starting point for researchers interested in exploring its efficacy. A systematic study is required to determine its sensitivity, linearity, and compatibility with downstream analytical techniques. Such research would be a valuable contribution to the field of proteomics by potentially introducing a novel, cost-effective staining reagent. Researchers undertaking this investigation should meticulously document their findings to establish a validated protocol for the scientific community.
References
Application of C.I. Acid Violet 80 for Staining Plant Cell Walls: A Novel Approach
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
The visualization of plant cell walls is fundamental to understanding plant anatomy, development, and the effects of various treatments in drug discovery and agricultural science. While a variety of stains are commonly used, the exploration of new dyes can offer unique advantages in terms of specificity, contrast, and compatibility with other imaging modalities. This document proposes a novel application for C.I. Acid Violet 80, an anionic azo dye, in the staining of plant cell walls. Although not a traditional stain for this purpose, its chemical properties suggest potential for differential staining of specific cell wall components, warranting investigation.
Principle of Staining
Plant cell walls are complex structures primarily composed of polysaccharides such as cellulose, hemicellulose, and pectin. They also contain structural proteins and, in secondary walls, lignin. The net charge of the primary cell wall is typically negative due to the carboxyl groups of pectin. As an acid dye, this compound is anionic in solution. This suggests that its binding to the highly anionic pectic matrix of primary cell walls may be limited due to electrostatic repulsion.
However, staining may occur through other mechanisms:
-
Ionic Bonding: The dye could interact with any localized cationic sites within the cell wall, such as those associated with certain proteins or modified polysaccharides.
-
Hydrogen Bonding and Van der Waals Forces: The dye molecule may form hydrogen bonds or be subject to van der Waals forces with cellulose and hemicellulose, which are less charged than pectin.
-
pH-Mediated Staining: The pH of the staining solution can significantly influence the charge of both the dye and the cell wall components. At acidic pH, the carboxyl groups of pectin will be protonated, reducing the negative charge of the cell wall and potentially allowing for greater interaction with the anionic dye.
Potential Applications
-
Differential Staining: Due to its potential for varied interactions, this compound may provide differential staining of primary versus secondary cell walls, or highlight specific cell wall regions with different chemical compositions.
-
Counterstaining: It could potentially be used as a counterstain in combination with other dyes that target specific cell wall components.
Data Presentation
As this is a novel application, quantitative data is not yet available. The following table is provided as a template for researchers to systematically record their findings when optimizing and validating the proposed protocol.
| Tissue Type | Dye Concentration (w/v) | Staining pH | Staining Time (min) | Washing Solution | Observed Staining Intensity (Arbitrary Units) | Notes on Localization (e.g., Primary Wall, Secondary Wall, Middle Lamella) |
| Onion Epidermis | 0.1% | 4.0 | 5 | Distilled Water | ||
| Onion Epidermis | 0.1% | 7.0 | 5 | Distilled Water | ||
| Onion Epidermis | 0.5% | 4.0 | 5 | Distilled Water | ||
| Arabidopsis Root | 0.1% | 4.0 | 10 | 50% Ethanol | ||
| Arabidopsis Root | 0.1% | 7.0 | 10 | 50% Ethanol | ||
| Pine Wood Section | 0.5% | 4.0 | 15 | 70% Ethanol | ||
| Pine Wood Section | 0.5% | 7.0 | 15 | 70% Ethanol |
Experimental Protocols
Materials
-
This compound powder
-
Distilled water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Ethanol (for washing steps, optional)
-
Plant tissue of interest (e.g., onion epidermal peels, free-hand sections of stems or roots)
-
Microscope slides and coverslips
-
Microscope with bright-field illumination
Preparation of Staining Solution
-
Prepare a 0.1% (w/v) stock solution of this compound by dissolving 100 mg of the dye powder in 100 mL of distilled water.
-
Stir until the dye is completely dissolved. This stock solution can be stored at room temperature, protected from light.
-
For working solutions, dilute the stock solution to the desired concentration (e.g., 0.05%, 0.1%, 0.5%).
-
Adjust the pH of the working solution using dilute HCl or NaOH to the desired value (e.g., pH 4.0, 7.0). It is recommended to test a range of pH values to optimize staining for a particular tissue type.
Staining Protocol
-
Sample Preparation: Prepare thin sections of the plant tissue. For example, use a razor blade to make free-hand sections of a stem or root, or peel a single layer of the onion epidermis.
-
Hydration: If using fixed or dehydrated tissue, rehydrate the sections by passing them through a graded ethanol series to water. For fresh tissue, this step can be omitted.
-
Staining: Place the tissue section in a small drop of the this compound working solution on a microscope slide. Ensure the entire section is submerged.
-
Incubation: Allow the tissue to stain for 5-15 minutes. The optimal time will vary depending on the tissue type and the desired staining intensity.
-
Washing: Carefully remove the staining solution with a pipette. Wash the section with a few drops of the washing solution (e.g., distilled water or 50% ethanol) to remove excess stain. The choice of washing solution may affect the final staining pattern.
-
Mounting: Add a drop of mounting medium (e.g., 50% glycerol in water) to the stained section and place a coverslip over it, avoiding air bubbles.
-
Observation: Observe the stained tissue under a bright-field microscope.
Visualizations
Application Note: Quantitative Analysis of C.I. Acid Violet 80 using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Violet 80 is a synthetic dye belonging to the anthraquinone class, characterized by its vibrant violet hue. It finds applications in various industries, including textiles and potentially as a coloring agent in certain formulations. The quantitative determination of this compound is crucial for quality control, formulation development, and stability studies. High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) offers a robust, sensitive, and specific method for the analysis of this dye. This application note provides a detailed protocol for the quantitative analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters.
Experimental Protocol
This protocol outlines the necessary steps for the quantitative determination of this compound using a Reverse-Phase HPLC (RP-HPLC) method.
Materials and Reagents
-
This compound reference standard (≥95% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade, for cleaning)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Data acquisition and processing software.
Preparation of Solutions
-
Mobile Phase A: Water with 0.1% (v/v) phosphoric acid.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) phosphoric acid.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
HPLC Conditions
The following HPLC conditions are recommended for the analysis of this compound:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Program | 0-5 min: 30% B5-15 min: 30% to 70% B15-20 min: 70% B20-22 min: 70% to 30% B22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 560 nm |
| Run Time | 25 minutes |
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of the initial mobile phase composition.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Presentation
The quantitative performance of the HPLC method was evaluated based on linearity, precision, accuracy, and sensitivity.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 380.1 |
| 50 | 755.3 |
| 100 | 1510.7 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision and Accuracy
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| 5 | 1.8 | 2.5 | 98.5 |
| 25 | 1.2 | 1.9 | 101.2 |
| 75 | 0.9 | 1.5 | 99.8 |
Table 3: Sensitivity
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the experimental protocol.
Caption: Experimental workflow for HPLC analysis.
Caption: Method validation logical relationship.
Application Notes: Visualizing Fungal Hyphae in Tissue with C.I. Acid Violet 80
A Note to Researchers: Initial investigations into the application of C.I. Acid Violet 80 for the specific visualization of fungal hyphae in tissue samples have not yielded established protocols or significant data within the scientific literature. This suggests that this compound is not a commonly utilized or validated stain for this particular purpose.
However, the need for clear and reliable visualization of fungal elements in tissue is a critical aspect of research in mycology and drug development. Therefore, this document provides comprehensive application notes and detailed protocols for well-established and widely accepted staining methods that serve this purpose effectively. These methods include Periodic Acid-Schiff (PAS), Grocott's Methenamine Silver (GMS), and Calcofluor White staining.
Introduction to Fungal Staining in Histology
The identification of fungal hyphae within tissue sections is paramount for diagnosing fungal infections and for evaluating the efficacy of antifungal therapies. Histological stains provide the necessary contrast to differentiate fungal cell walls from the surrounding host tissue. The choice of staining method often depends on the specific research question, the type of tissue, and the available microscopy equipment.
Alternative and Validated Staining Methods
Periodic Acid-Schiff (PAS) Stain
The PAS stain is a versatile histochemical technique used to detect polysaccharides, such as glycogen, and glycoproteins in tissues. Fungal cell walls are rich in polysaccharides, making the PAS stain an effective method for their visualization.
Mechanism of Action: The PAS stain protocol involves the oxidation of 1,2-glycols present in the fungal cell wall by periodic acid, which results in the formation of aldehydes. These aldehydes then react with the Schiff reagent to produce a characteristic magenta or purple-red color. A counterstain, such as hematoxylin, is often used to stain the host cell nuclei blue, providing a clear contrast.
Grocott's Methenamine Silver (GMS) Stain
The GMS stain is considered one of the most sensitive methods for detecting fungi in tissue sections. It is particularly useful for identifying sparse or morphologically atypical fungal elements.
Mechanism of Action: The GMS stain utilizes a silver nitrate solution to visualize fungi. The polysaccharides in the fungal cell wall are first oxidized by chromic acid to form aldehydes. These aldehydes then reduce the methenamine silver solution, resulting in the deposition of metallic silver on the fungal cell wall, which appears black. The background tissue is typically counterstained with a light green or blue dye.
Calcofluor White Stain
Calcofluor White is a fluorescent stain that binds to cellulose and chitin, major components of fungal cell walls. This method is rapid and highly sensitive, making it a valuable tool for the quick screening of tissue samples.
Mechanism of Action: Calcofluor White is a non-specific fluorochrome that intercalates with the β-1,4-glucans (chitin and cellulose) in the fungal cell wall. When exposed to ultraviolet (UV) light, the stained fungal elements emit a bright apple-green or blue-white fluorescence, creating a high contrast against a dark background.
Data Presentation: Comparison of Fungal Staining Methods
| Feature | Periodic Acid-Schiff (PAS) | Grocott's Methenamine Silver (GMS) | Calcofluor White |
| Principle | Oxidation of polysaccharides to aldehydes, reaction with Schiff reagent. | Oxidation of polysaccharides, reduction of silver solution. | Binds to chitin and cellulose in the fungal cell wall. |
| Fungal Color | Magenta / Purple-Red | Black | Apple-Green to Blue-White (Fluorescent) |
| Background Color | Blue (with hematoxylin counterstain) | Light Green or Blue | Dark |
| Sensitivity | Good | Excellent | Excellent |
| Specificity | Can stain other polysaccharides (e.g., glycogen) | Can stain other tissue elements (e.g., reticulin fibers) | Highly specific for fungal cell walls |
| Time Required | ~30-40 minutes | ~60-90 minutes | ~5-10 minutes |
| Microscopy | Bright-field | Bright-field | Fluorescence (UV excitation) |
Experimental Protocols
General Tissue Preparation Workflow
The following diagram illustrates a general workflow for preparing tissue samples for fungal staining.
Caption: General workflow for tissue preparation and fungal staining.
Protocol 1: Periodic Acid-Schiff (PAS) Staining
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
0.5% Periodic acid solution
-
Schiff reagent
-
Harris's hematoxylin
-
0.5% Acid alcohol
-
Scott's tap water substitute
-
Distilled water
-
Ethanol (graded series)
-
Xylene or xylene substitute
-
Mounting medium
Procedure:
-
Immerse slides in 0.5% periodic acid solution for 5 minutes.
-
Rinse slides in several changes of distilled water.
-
Place slides in Schiff reagent for 15 minutes.
-
Wash slides in running tap water for 5-10 minutes.
-
Counterstain with Harris's hematoxylin for 3-5 minutes.
-
Differentiate in 0.5% acid alcohol for a few seconds.
-
Blue in Scott's tap water substitute for 1-2 minutes.
-
Wash in running tap water for 5 minutes.
-
Dehydrate through a graded series of ethanol.
-
Clear in xylene or xylene substitute.
-
Mount with a permanent mounting medium.
Expected Results:
-
Fungal hyphae and yeast: Magenta/Purple-Red
-
Nuclei: Blue
-
Background: Pink or unstained
Protocol 2: Grocott's Methenamine Silver (GMS) Staining
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
5% Chromic acid solution
-
1% Sodium bisulfite
-
Methenamine silver working solution
-
0.1% Gold chloride solution
-
2% Sodium thiosulfate solution
-
Light Green or other suitable counterstain
-
Distilled water
-
Ethanol (graded series)
-
Xylene or xylene substitute
-
Mounting medium
Procedure:
-
Oxidize sections in 5% chromic acid for 1 hour.
-
Wash in running tap water for a few seconds.
-
Rinse in 1% sodium bisulfite for 1 minute to remove residual chromic acid.
-
Wash in running tap water for 5-10 minutes.
-
Rinse in several changes of distilled water.
-
Incubate in methenamine silver working solution at 56-60°C for 30-60 minutes, or until sections turn yellowish-brown.
-
Rinse in several changes of distilled water.
-
Tone in 0.1% gold chloride solution for 2-5 minutes.
-
Rinse in distilled water.
-
Treat with 2% sodium thiosulfate for 2-5 minutes to remove unreduced silver.
-
Wash in running tap water for 5-10 minutes.
-
Counterstain with Light Green for 15-30 seconds.
-
Dehydrate, clear, and mount.
Expected Results:
-
Fungi: Black
-
Mucin: Gray
-
Background: Green or as per counterstain
Protocol 3: Calcofluor White Staining
Materials:
-
Deparaffinized and rehydrated tissue sections on slides, or fresh/frozen sections
-
Calcofluor White staining solution (e.g., 0.1% Calcofluor White in 10% potassium hydroxide)
-
Phosphate-buffered saline (PBS) or distilled water
-
Fluorescent mounting medium
Procedure:
-
Apply a drop of Calcofluor White staining solution to the tissue section.
-
Incubate for 1-5 minutes at room temperature in the dark.
-
Gently rinse with PBS or distilled water to remove excess stain.
-
Mount with a fluorescent mounting medium.
-
Examine immediately using a fluorescence microscope with a UV excitation filter (e.g., 340-380 nm excitation, >420 nm emission).
Expected Results:
-
Fungal elements: Bright apple-green to blue-white fluorescence
-
Background: Dark
Logical Relationships in Fungal Staining
The following diagram illustrates the decision-making process for selecting a fungal stain based on experimental needs.
Caption: Decision tree for selecting a fungal staining method.
Application Notes and Protocols for C.I. Acid Violet 80 Staining in Paraffin-Embedded Sections
For Researchers, Scientists, and Drug Development Professionals
Application Notes
C.I. Acid Violet 80 is an acid dye belonging to the anthraquinone class. In histological applications, acid dyes are anionic and bind to cationic components of tissue, primarily proteins. The staining mechanism relies on the formation of electrostatic linkages between the negatively charged sulfonic acid groups of the dye and the positively charged amino groups of proteins, which are more abundant at an acidic pH.
Therefore, this compound is expected to stain protein-rich structures in tissue sections. This includes cytoplasm, muscle, collagen, and red blood cells. The intensity of the staining can vary depending on the tissue's density and the concentration of basic proteins. The differentiation step, typically using a weak acid solution, is crucial for achieving selective staining by removing the dye from components with a lower affinity, thereby enhancing the contrast.
This protocol provides a general guideline for the use of this compound on formalin-fixed, paraffin-embedded tissue sections. Optimization of incubation times and solution concentrations may be necessary for specific tissue types and experimental conditions.
Experimental Protocols
I. Reagent Preparation
1. This compound Staining Solution (0.1% in 1.2% Acetic Acid)
-
This compound (powder): 0.1 g
-
Distilled Water: 100 ml
-
Glacial Acetic Acid: 1.2 ml
Procedure: Dissolve the this compound powder in distilled water and then add the glacial acetic acid. Mix well. This solution is stable at room temperature.
2. 1% Acetic Acid Solution (for differentiation)
-
Glacial Acetic Acid: 1 ml
-
Distilled Water: 99 ml
Procedure: Add the glacial acetic acid to the distilled water and mix thoroughly.
II. Staining Protocol for Paraffin-Embedded Sections
A. Deparaffinization and Rehydration
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse thoroughly in running tap water.
B. Staining
-
Stain with this compound Staining Solution for 5-10 minutes.
-
Rinse briefly in distilled water to remove excess stain.
C. Differentiation
-
Differentiate in 1% Acetic Acid solution for 30 seconds to 2 minutes, or until the desired contrast is achieved. This step should be monitored microscopically.
-
Rinse thoroughly in running tap water to stop the differentiation process.
D. Dehydration and Mounting
-
Dehydrate through graded alcohols:
-
95% Ethanol: 1 minute.
-
100% Ethanol: 2 changes, 2 minutes each.
-
-
Clear in Xylene: 2 changes, 3 minutes each.
-
Mount with a permanent mounting medium.
Data Presentation
| Parameter | Value/Range | Notes |
| Staining Solution | ||
| This compound Concentration | 0.1% (w/v) | May be adjusted based on staining intensity requirements. |
| Solvent | Distilled Water with 1.2% Acetic Acid | The acidic pH enhances the binding of the anionic dye to cationic tissue proteins. |
| Incubation Times | ||
| Deparaffinization (Xylene) | 2 x 5 min | Ensures complete removal of paraffin. |
| Rehydration (Ethanols) | 3 min per step | Gradual rehydration prevents tissue distortion. |
| Staining | 5 - 10 min | Optimal time may vary with tissue type and thickness. |
| Differentiation (1% Acetic Acid) | 30 sec - 2 min | Crucial for contrast; should be monitored. |
| Dehydration (Ethanols) | 1 - 2 min per step | Prepares the section for clearing. |
| Clearing (Xylene) | 2 x 3 min | Renders the tissue transparent for microscopy. |
Visualization of Experimental Workflow
Caption: Workflow for this compound Staining.
Application Notes and Protocols for C.I. Acid Violet 80 in Cytological Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction to C.I. Acid Violet 80
This compound is a synthetic dye belonging to the anthraquinone class.[1][2] Dyes in this class are characterized by their anthraquinone core structure and are known for their vibrant colors and good light fastness.[2] While extensively used in the textile industry for dyeing materials like wool, silk, and nylon, the application of many acid dyes also extends to biological staining.[3][4][5] Acid dyes, being anionic, bind to cationic (basic) components within cells, such as proteins in the cytoplasm and nucleus.
It is important to note that while the broader class of anthraquinone dyes has applications in biological imaging, including the staining of cellular compartments, specific and established protocols for the use of this compound in cytological preparations are not widely documented in scientific literature.[6][7][8] Therefore, the following protocols are based on the general principles of acid dye staining in cytology and may require optimization for specific cell types and applications.
Potential Applications in Cytology
Based on the properties of acid dyes and the applications of related anthraquinone dyes, this compound could potentially be used for:
-
Counterstaining: In histology and cytology, a counterstain is used to provide contrast to the primary stain, allowing for better visualization of different cellular structures. Acid Violet 80 could potentially serve as a cytoplasmic counterstain in conjunction with a nuclear stain.
-
General Morphological Staining: To provide a basic overview of cell morphology, size, and shape.
-
Visualization of Protein-Rich Structures: Due to its acidic nature, it would preferentially bind to proteins, highlighting areas of high protein concentration within the cell.
Data Presentation: Properties of this compound
| Property | Value |
| C.I. Name | Acid Violet 80 |
| CAS Number | 6408-78-2 |
| Chemical Class | Anthraquinone Dye |
| Molecular Formula | C20H13N2NaO5S |
| Appearance | Dark blue powder |
| Solubility | Soluble in water |
Experimental Protocols
The following is a generalized protocol for the potential use of this compound as a cytoplasmic stain for cultured adherent cells. This protocol is a starting point and will likely require optimization.
Protocol 1: Staining of Fixed Adherent Cells
Objective: To stain the cytoplasm of fixed adherent cells for morphological observation.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Distilled water
-
Mounting medium
-
Microscope slides and coverslips
-
Cultured adherent cells on coverslips
Procedure:
-
Cell Culture: Grow adherent cells on sterile glass coverslips placed in a petri dish or multi-well plate until the desired confluency is reached.
-
Washing: Gently aspirate the culture medium and wash the cells twice with PBS to remove any remaining media.
-
Fixation:
-
Paraformaldehyde Fixation: Add 4% paraformaldehyde in PBS to the cells and incubate for 15-20 minutes at room temperature.
-
Methanol Fixation: Alternatively, add ice-cold methanol and incubate for 10 minutes at -20°C.
-
-
Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Staining:
-
Prepare a 0.1% (w/v) stock solution of this compound in distilled water.
-
Dilute the stock solution to a working concentration (e.g., 0.01% - 0.05%) in distilled water. Optimal concentration may need to be determined empirically.
-
Add the staining solution to the fixed cells, ensuring the entire coverslip is covered.
-
Incubate for 1-5 minutes at room temperature. Incubation time will require optimization.
-
-
Washing: Aspirate the staining solution and wash the cells gently with distilled water until the excess stain is removed.
-
Dehydration (Optional, for permanent mounting):
-
Sequentially immerse the coverslips in increasing concentrations of ethanol (e.g., 50%, 70%, 95%, 100%) for 1-2 minutes each.
-
Clear in xylene or a xylene substitute for 5 minutes.
-
-
Mounting:
-
Place a drop of mounting medium on a clean microscope slide.
-
Carefully invert the coverslip with the cells facing down onto the mounting medium.
-
Gently press to remove any air bubbles.
-
-
Visualization: Examine the stained cells under a bright-field microscope. The cytoplasm should appear in shades of violet.
Quantitative Data Summary (Hypothetical)
As there is no established quantitative data for this compound in cytology, the following table presents a hypothetical range of parameters for optimization based on general acid dye staining protocols.
| Parameter | Range for Optimization | Notes |
| Stain Concentration | 0.005% - 0.1% (w/v) | Higher concentrations may lead to overstaining and loss of detail. |
| Incubation Time | 30 seconds - 10 minutes | Shorter times are recommended initially to avoid excessive background staining. |
| pH of Staining Solution | 2.5 - 5.5 | Acidic conditions can enhance the binding of acid dyes to proteins. A buffer may be used. |
| Fixative | 4% PFA, Methanol, Ethanol | The choice of fixative can influence staining patterns and cellular morphology. |
Visualizations
Experimental Workflow for Cytological Staining
References
- 1. Anthraquinone dye | Synthesis, Applications, Properties | Britannica [britannica.com]
- 2. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 3. dyespigments.net [dyespigments.net]
- 4. amoghchemicals.in [amoghchemicals.in]
- 5. Acid Dyes: Vibrant Textile & Leather Color Solutions [scolorant.com]
- 6. Use of DNA-specific anthraquinone dyes to directly reveal cytoplasmic and nuclear boundaries in live and fixed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. "Biomedical Applications and Syntheses of Selected Anthraquinone Dyes" by Richard Sirard [digitalcommons.liberty.edu]
Troubleshooting & Optimization
How to prevent C.I. Acid Violet 80 stain precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of C.I. Acid Violet 80 stains during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a type of acid dye. Acid dyes are water-soluble anionic dyes that are applied to fibers such as silk, wool, nylon, and modified acrylic fibers from an acidic dye bath.
Q2: What are the common causes of this compound precipitation?
A2: Precipitation of acid dyes like this compound is often caused by several factors, including:
-
Improper pH: The solubility of acid dyes is highly dependent on the pH of the solution.
-
Low Temperature: Solubility generally decreases with temperature.
-
High Dye Concentration: Exceeding the solubility limit of the dye.
-
Presence of Salts: High concentrations of certain salts can reduce the solubility of the dye.
-
Water Hardness: The presence of divalent cations like Ca²⁺ and Mg²⁺ can lead to the formation of insoluble salts.
Q3: How can I prepare a stable stock solution of this compound?
A3: To prepare a stable stock solution, it is recommended to use deionized or distilled water. The dye powder should be gradually added to the water while stirring continuously. Gentle heating can aid in dissolution, but boiling should be avoided as it can degrade the dye. For long-term storage, it is advisable to filter the solution and store it in a dark, cool place.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the use of this compound.
| Problem | Possible Cause | Solution |
| Precipitate forms immediately upon dissolving the dye. | Water hardness. | Use deionized or distilled water. If not possible, add a chelating agent like EDTA to sequester divalent cations. |
| Low quality of dye with impurities. | Use a higher grade of this compound. Filter the solution after preparation. | |
| Precipitate forms when the solution cools down. | The solution is supersaturated at room temperature. | Prepare a less concentrated stock solution. Gently warm the solution before use to redissolve the precipitate. |
| Precipitate forms upon addition of a buffer or other reagents. | pH of the solution is outside the optimal range for dye solubility. | Adjust the pH of the solution to the optimal range for this compound before adding other reagents. |
| Incompatibility with other reagents. | Test the compatibility of all reagents with the dye solution in a small-scale experiment before proceeding. | |
| Uneven staining or presence of dye aggregates on the specimen. | Precipitation of the dye during the staining procedure. | Ensure the staining solution is clear and free of precipitate before application. Maintain a consistent and optimal temperature during staining. |
Data Presentation
Table 1: Solubility of C.I. Acid Violet 48 in Water
| Temperature (°C) | Solubility (g/L) |
| 20 | 8[1] |
| 90 | 80[2][3][4] |
Note: The solubility of acid dyes is also significantly influenced by pH. Generally, acid dyes are more soluble in neutral to slightly alkaline conditions and may precipitate in highly acidic environments.
Experimental Protocols
Protocol for Preparation of a 1% (w/v) this compound Staining Solution
Materials:
-
This compound powder
-
Deionized or distilled water
-
Glacial acetic acid (optional, for pH adjustment)
-
Magnetic stirrer and stir bar
-
Heating plate
-
Volumetric flask (100 mL)
-
Filter paper (0.22 µm or 0.45 µm) and filtration apparatus
Procedure:
-
Weigh 1.0 g of this compound powder.
-
Add approximately 80 mL of deionized water to a beaker with a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Slowly add the this compound powder to the vortex of the stirring water to facilitate dissolution.
-
Gently heat the solution to 40-50°C while stirring to aid in dissolving the dye. Avoid boiling.
-
Once the dye is completely dissolved, turn off the heat and allow the solution to cool to room temperature.
-
(Optional) If a specific pH is required, adjust by adding glacial acetic acid dropwise while monitoring with a pH meter.
-
Transfer the solution to a 100 mL volumetric flask and add deionized water to the mark.
-
For critical applications, filter the solution through a 0.22 µm or 0.45 µm filter to remove any micro-aggregates.
-
Store the solution in a well-sealed, light-protected container at room temperature.
Visualizations
The following diagrams illustrate key concepts in preventing this compound precipitation.
Caption: Factors influencing this compound solubility.
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: C.I. Acid Violet 80 Staining for Fixed Tissues
Welcome to the technical support center for C.I. Acid Violet 80. This resource is designed for researchers, scientists, and drug development professionals who are exploring the use of this compound for staining fixed tissues. As this is a novel application for this particular dye, this guide provides a framework for protocol development, optimization of staining time, and troubleshooting common issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Is there a standard, validated protocol for staining fixed tissues with this compound?
A1: Currently, there is no widely established and validated protocol for the use of this compound as a routine histological stain for fixed tissues. Its primary applications have been in other areas, such as dyeing textiles and leather.[1] Therefore, researchers will need to develop and optimize a protocol for their specific tissue type, fixation method, and experimental goals.
Q2: What is the general mechanism of action for an acid dye like this compound in tissue?
A2: Acid dyes are anionic, meaning they carry a negative charge. In an acidic solution (low pH), proteins and other tissue components become positively charged (cationic). The negatively charged dye molecules then bind to these positively charged sites, primarily amino groups on proteins, allowing for visualization. The intensity of the staining is dependent on factors like pH, dye concentration, and incubation time.
Q3: What are the key parameters to consider when optimizing staining time?
A3: The key parameters for optimizing staining time include the type of tissue, the method of fixation, the thickness of the tissue section, the concentration of the this compound solution, and the pH of the staining solution. A systematic approach, such as a time-course experiment, is recommended to determine the optimal incubation period.
Q4: How does the pH of the staining solution affect the results?
A4: The pH of the staining solution is a critical factor. An acidic pH is generally required for acid dyes to work effectively. If the pH is too high (alkaline), tissue components may not be sufficiently protonated, leading to weak or no staining. Conversely, a pH that is too low may cause tissue damage or non-specific background staining. It is advisable to test a range of acidic pH values (e.g., pH 3-5) to find the optimal condition for your specific application.[1]
Experimental Protocols: Developing a Staining Procedure
This section provides a general methodology for developing and optimizing a this compound staining protocol for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Reagent Preparation
-
Stock Dye Solution: Prepare a 1% (w/v) stock solution of this compound in distilled water.
-
Staining Solution: Dilute the stock solution to the desired working concentration (e.g., 0.1% - 0.5%) in an acidic buffer (e.g., 1% acetic acid solution). The optimal concentration will need to be determined experimentally.
-
Differentiation Solution (Optional): Prepare a solution to remove excess stain, if needed. A common differentiator for acid dyes is a dilute acid-alcohol solution (e.g., 0.5-1% HCl in 70% ethanol).
-
Dehydration Solutions: Graded series of ethanol (e.g., 70%, 95%, 100%).
-
Clearing Agent: Xylene or a xylene substitute.
-
Mounting Medium: A resinous mounting medium compatible with xylene.
2. Staining Procedure for FFPE Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer to 100% ethanol (2 changes, 3 minutes each).
-
Transfer to 95% ethanol (2 minutes).
-
Transfer to 70% ethanol (2 minutes).
-
Rinse in running tap water.
-
-
Staining:
-
Place slides in the this compound staining solution for a predetermined time (see optimization below).
-
Rinse briefly in distilled water to remove excess stain.
-
-
Differentiation (if necessary):
-
If staining is too intense, dip slides briefly (a few seconds) in the differentiation solution.
-
Immediately stop the differentiation by rinsing thoroughly in running tap water. This step requires microscopic control to avoid over-differentiating.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a resinous mounting medium.
-
3. Optimizing Staining Time
To determine the optimal staining time, a time-course experiment is recommended. This involves staining a series of identical tissue sections for varying durations while keeping all other parameters (dye concentration, pH, temperature) constant.
Optimization and Troubleshooting
Quantitative Data Summary
The following table provides a template for recording your experimental data during the optimization of staining time.
| Staining Time (Minutes) | Staining Intensity (Subjective Score 1-5) | Background Staining (Subjective Score 1-5) | Cellular Detail/Clarity (Subjective Score 1-5) | Notes |
| 1 | ||||
| 3 | ||||
| 5 | ||||
| 10 | ||||
| 15 | ||||
| 30 |
Intensity Score: 1=very weak, 5=very strong Background Score: 1=none, 5=very high Clarity Score: 1=poor, 5=excellent
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Staining | 1. Staining time is too short.2. Dye concentration is too low.3. pH of the staining solution is too high (not acidic enough).4. Inadequate deparaffinization. | 1. Increase the incubation time in the staining solution.2. Increase the working concentration of the dye.3. Lower the pH of the staining solution (e.g., increase the concentration of acetic acid).4. Ensure complete removal of paraffin by using fresh xylene and adequate incubation times. |
| Over-staining | 1. Staining time is too long.2. Dye concentration is too high. | 1. Decrease the incubation time.2. Decrease the working concentration of the dye.3. Use a differentiation step with acid alcohol to remove excess stain.[2] |
| High Background Staining | 1. Inadequate rinsing after staining.2. Dye solution is old or has precipitated.3. Non-specific binding of the dye. | 1. Ensure thorough but brief rinsing after the staining step.2. Filter the staining solution before use.3. Consider a brief wash in a buffer with a pH closer to neutral after staining. |
| Uneven Staining | 1. Sections were allowed to dry out at some stage.2. Incomplete deparaffinization.3. Air bubbles trapped under the section. | 1. Keep slides wet throughout the entire procedure.2. Use fresh solvents for deparaffinization.3. Ensure sections are properly mounted on the slide. |
| Crystalline Deposits on Section | 1. Dye solution was not fully dissolved or has precipitated. | 1. Filter the staining solution before use.2. Ensure the dye is fully dissolved when preparing the stock solution. |
Visual Guides
Experimental Workflow for Protocol Optimization
References
Technical Support Center: C.I. Acid Violet 80 Staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of weak staining with C.I. Acid Violet 80.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
This compound is a type of acid dye. Acid dyes are water-soluble anionic dyes that are applied to fibers such as silk, wool, nylon, and modified acrylics from an acidic dye bath.[1][2][3] In a laboratory context, it is used for staining proteins and various cellular components, leveraging the ionic interaction between the negatively charged dye molecules and positively charged amino groups in proteins under acidic conditions.[1][2]
Q2: Why is my this compound staining appearing weak or faint?
Weak staining is a common issue that can stem from several factors in the staining protocol. The most frequent causes include suboptimal pH of the staining solution, incorrect dye concentration, inadequate incubation time or temperature, poor tissue fixation, or issues with the dye solution itself.[4][5][6][7]
Q3: How does pH influence the intensity of Acid Violet 80 staining?
The pH of the dye bath is a critical factor in the effectiveness of acid dyes.[4][8][9] An acidic environment (low pH) is necessary to protonate the amino groups (-NH2) on proteins and other tissue components, converting them into positively charged groups (-NH3+).[1] These positive charges then form strong ionic bonds with the negatively charged anionic dye molecules. If the pH is too high (not acidic enough), there will be fewer protonated amino groups, leading to weaker electrostatic attraction and, consequently, faint staining.[4][8] For some acid dyes, optimal dye uptake occurs at a pH between 2.5 and 3.5.[10]
Q4: Can the temperature of the staining process affect the results?
Yes, temperature is an important factor. Increasing the temperature generally enhances the diffusion and penetration of the dye into the tissue or fibers, which can lead to more uniform and intense staining.[4][8][9] However, excessively high temperatures might damage the tissue or cause the dye to decompose.[4] For many acid dyeing processes, temperatures between 80–90°C can improve diffusion.[10] It is crucial to find the optimal temperature that facilitates dye uptake without compromising sample integrity.
Q5: What should I do if I suspect my dye solution is the problem?
If you suspect an issue with the dye solution, consider the following:
-
Freshness: Dye solutions can degrade over time. If the solution is old, it's best to prepare a fresh batch.
-
Solubility: Ensure the dye is fully dissolved in the solvent. Insoluble particles can lead to uneven staining and artifacts. This compound is soluble in water.[3]
-
Storage: Store the dye solution as recommended by the manufacturer, typically protected from light and at a stable temperature. Improper storage can lead to loss of activity.[6][11]
Troubleshooting Guide for Weak Staining
Use the following guide to diagnose and resolve common causes of weak staining with this compound.
Problem: Staining is uniformly weak across the entire sample.
This issue often points to a systemic problem with the protocol or reagents.
Troubleshooting Workflow for Weak Staining
Caption: A flowchart for systematically troubleshooting weak staining results.
Summary of Key Staining Parameters and Troubleshooting Actions
The table below summarizes optimal parameter ranges and corrective actions for weak staining.
| Parameter | Common Range | Potential Cause of Weak Staining | Recommended Action |
| pH of Staining Solution | 4.0 - 5.5 (for Eosin, a common acid dye)[12] | pH is too high (insufficiently acidic), reducing the positive charge on tissue proteins. | Lower the pH by adding a weak acid, such as acetic acid, to the desired range (e.g., pH 4.0-4.5).[12] |
| Dye Concentration | 0.1% - 1.0% (w/v) | Dye solution is too dilute or has degraded over time. | Prepare a fresh staining solution at an appropriate concentration. Ensure the dye powder is stored correctly. |
| Incubation Time | 5 - 30 minutes | Insufficient time for the dye to fully penetrate and bind to the tissue structures.[5] | Increase the incubation time in the staining solution.[5] |
| Temperature | Room Temp. to 90°C[10] | Temperature is too low, resulting in poor dye diffusion and penetration.[8][9] | Increase the temperature of the dye bath gradually to enhance dye uptake.[13] |
| Fixation | N/A | Improper or prolonged fixation can mask the epitopes or binding sites for the dye.[6][11] | Optimize the fixation protocol by adjusting the type of fixative or the duration of fixation. |
| Deparaffinization | N/A | Incomplete removal of paraffin wax from tissue sections blocks the aqueous dye from reaching the tissue.[5] | Ensure complete deparaffinization by using fresh xylene and adequate incubation times.[5][14] |
Experimental Protocols
Protocol 1: Standard Staining Procedure for Tissue Sections
This protocol provides a general workflow for staining paraffin-embedded tissue sections.
General Staining Workflow
Caption: A typical experimental workflow for staining with this compound.
Methodology:
-
Deparaffinization and Rehydration:
-
Staining:
-
Prepare a 0.5% (w/v) this compound staining solution in 1% acetic acid. Verify the final pH is between 4.0 and 4.5.[12]
-
Immerse slides in the staining solution for 5-10 minutes.
-
-
Differentiation:
-
Briefly rinse the slides in a 1% acetic acid solution to remove excess stain.
-
Rinse well in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols: 95% ethanol (2 minutes) and 100% ethanol (2 changes, 2-3 minutes each).
-
Clear the slides in xylene (2 changes, 3-5 minutes each).
-
Mount with a resinous mounting medium.
-
Protocol 2: Optimizing Staining Conditions
If weak staining persists, a systematic optimization of key parameters is recommended. Test each parameter individually.
-
pH Optimization:
-
Prepare several small batches of the this compound staining solution.
-
Adjust the pH of each batch to a different value (e.g., 3.5, 4.0, 4.5, 5.0) using dilute acetic acid or sodium hydroxide.
-
Stain test slides in each solution and compare the intensity to determine the optimal pH.
-
-
Concentration Optimization:
-
Prepare staining solutions with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0% w/v).
-
Stain test slides in each concentration for a fixed time and temperature.
-
Evaluate the staining intensity to find the concentration that provides strong signal without high background.
-
-
Time and Temperature Optimization:
-
Using the optimal pH and concentration, stain a series of slides for different durations (e.g., 5, 10, 20, 30 minutes) at a constant temperature.
-
Separately, test the effect of temperature (e.g., Room Temperature, 37°C, 50°C) for a fixed incubation time.
-
Compare results to identify the best combination of time and temperature for your specific application.
-
Mechanism of Acid Dye Staining
Caption: The chemical basis of acid dye binding to protein fibers.
References
- 1. wildwoollys.com [wildwoollys.com]
- 2. guidechem.com [guidechem.com]
- 3. What are the properties of Acid Violet 54 [techemi.com]
- 4. hztya.com [hztya.com]
- 5. ethosbiosciences.com [ethosbiosciences.com]
- 6. IHC Troubleshooting | Proteintech Group [ptglab.co.jp]
- 7. youtube.com [youtube.com]
- 8. What are the influencing factors of acid dyeing? - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 9. Factors Affecting Acid Dyeing - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 10. C.I. Acid Violet 48 | 12220-52-9 | Benchchem [benchchem.com]
- 11. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 12. documents.cap.org [documents.cap.org]
- 13. Acid Dyes - Dissolving and Trouble Shooting [dharmatrading.com]
- 14. bosterbio.com [bosterbio.com]
- 15. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
How to reduce background staining with C.I. Acid Violet 80
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background staining when using C.I. Acid Violet 80. The following information is synthesized from general principles of acid dye staining and may require optimization for your specific application.
Troubleshooting High Background Staining
dot
Caption: Troubleshooting workflow for high background staining.
Question: My entire sample has high background staining. What is the most likely cause?
Answer: A uniformly high background is often due to an excessive concentration of this compound or inadequate blocking of non-specific binding sites.
-
Dye Concentration: Acid dyes can bind non-specifically to various components of a sample if used at too high a concentration. It is crucial to titrate the dye to find the optimal concentration that provides a strong specific signal with minimal background.
-
Blocking: The blocking step is critical to prevent the dye from binding to non-target areas. Insufficient blocking can lead to widespread background staining.[1]
Question: I am observing non-specific bands in my protein gel. How can I resolve this?
Answer: Non-specific bands can be caused by several factors, including dye aggregation, improper washing, or issues with the sample preparation itself.
-
Washing: Inadequate washing after staining will leave unbound dye on the gel, which can appear as background or non-specific bands. Increasing the number and duration of wash steps is recommended.[2] The addition of a non-ionic detergent like Tween-20 to the wash buffer can also help reduce non-specific binding.
-
Sample Purity: If the sample contains a high concentration of contaminating proteins, the acid dye may bind to these, resulting in non-specific bands. Ensure optimal sample purity before staining.
Question: Can the pH of my staining solution affect background?
Answer: Yes, the pH of the staining solution is a critical factor for acid dyes. Acid dyes, including this compound, bind to positively charged groups on proteins, such as amino groups. In an acidic environment (low pH), these groups are protonated, which enhances the ionic interaction with the negatively charged dye molecules.[3] However, a pH that is too low can increase non-specific binding to other components. It is important to optimize the pH for your specific application.
Frequently Asked Questions (FAQs)
dot
Caption: Key concepts in this compound staining.
Question: What is the general principle behind this compound staining?
Answer: this compound is an anionic dye. Its staining mechanism relies on the ionic interaction between the negatively charged sulfonic acid groups on the dye molecule and the positively charged amino groups on proteins. This interaction is strongest under acidic conditions where the amino groups are protonated.[3]
Question: What are suitable blocking agents to use with this compound?
Answer: While specific data for this compound is limited, general principles from immunohistochemistry and other staining techniques suggest that protein-based blocking agents are effective.[4] Commonly used blocking agents include:
-
Bovine Serum Albumin (BSA)
-
Non-fat dry milk
-
Normal serum from the same species as the secondary antibody (if applicable)
The choice of blocking agent may need to be empirically determined for your specific experiment.
Question: Can incubation time and temperature influence background staining?
Answer: Yes, both incubation time and temperature can significantly impact staining.
-
Time: Longer incubation times can lead to increased non-specific binding and higher background. It is advisable to determine the shortest incubation time that yields a satisfactory specific signal.
-
Temperature: Higher temperatures can accelerate the dyeing process but may also increase background.[5] Performing the staining at room temperature or even 4°C can sometimes help to reduce non-specific interactions.
Question: How can I prepare my this compound staining solution?
Answer: this compound is typically a powder that needs to be dissolved in an appropriate solvent. Based on information for similar acid dyes, it is soluble in water.[6] A stock solution can be prepared in water and then diluted to the final working concentration in a suitable acidic buffer.
Experimental Protocols & Data
The following tables and protocol provide a starting point for optimizing your this compound staining procedure. These are generalized from standard acid dye staining protocols and should be adapted to your specific needs.
Recommended Starting Concentrations for Staining Components
| Component | Recommended Starting Range | Purpose |
| This compound | 0.01% - 0.1% (w/v) | Primary staining agent |
| Acetic Acid in Buffer | 1% - 5% (v/v) | To create an acidic environment for optimal dye binding |
| Blocking Agent (BSA) | 1% - 5% (w/v) | To reduce non-specific background staining[1] |
| Tween-20 in Wash Buffer | 0.05% - 0.1% (v/v) | To aid in the removal of unbound dye |
General Staining Protocol for Protein Gels
This protocol is a general guideline and may require optimization.
-
Fixation: After electrophoresis, fix the protein gel in a solution of 40% methanol and 10% acetic acid for at least 1 hour. This step is crucial for precipitating the proteins within the gel matrix.
-
Washing: Wash the gel with deionized water for 10-15 minutes to remove the fixation solution.
-
Blocking (Optional but Recommended): Incubate the gel in a blocking solution (e.g., 5% non-fat dry milk in a suitable buffer) for 1 hour at room temperature with gentle agitation.[1]
-
Staining: Incubate the gel in the this compound staining solution (e.g., 0.05% this compound in 5% acetic acid) for 15-60 minutes at room temperature with gentle agitation. The optimal time will depend on the thickness of the gel and the abundance of the target protein.
-
Destaining/Washing:
-
Briefly rinse the gel with deionized water.
-
Perform several washes with a destaining solution (e.g., 10% acetic acid) or a wash buffer (e.g., PBS with 0.1% Tween-20) until the background is clear and the protein bands are distinct. Each wash should be for 10-15 minutes with gentle agitation.[2]
-
-
Imaging and Analysis: Image the gel using an appropriate gel documentation system.
References
- 1. biossusa.com [biossusa.com]
- 2. youtube.com [youtube.com]
- 3. Page loading... [guidechem.com]
- 4. How to reduce the background staining in immunohistochemistry? | AAT Bioquest [aatbio.com]
- 5. 4 common problems of acid dye dyeing nylon - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 6. What are the properties of Acid Violet 54 [techemi.com]
Improving C.I. Acid Violet 80 fluorescence signal stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the fluorescence signal stability of C.I. Acid Violet 80 and similar acid dyes. The guidance is based on established principles of fluorescence microscopy and dye chemistry.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing its inability to fluoresce.[1] When this compound is exposed to excitation light, it can react with oxygen, leading to the formation of reactive oxygen species that permanently damage the dye molecule and cause the fluorescence signal to fade over time.[2] This degradation limits the duration of imaging experiments and can compromise the quantification of fluorescent signals.
Q2: How does the pH of the environment affect the fluorescence signal of this compound?
A2: The fluorescence of many dyes, including acid dyes, can be highly sensitive to pH.[3][4] Changes in pH can alter the ionization state of the dye molecule, which in turn affects its electronic structure and, consequently, its fluorescence properties, including emission wavelength, quantum yield, and lifetime.[4][5] For acid dyes, maintaining an optimal pH, typically within a buffered mounting medium, is crucial for a stable and bright signal.[3]
Q3: What are antifade reagents and how can they protect the this compound signal?
A3: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching.[2] Most function as reactive oxygen species scavengers, which protect the dye by neutralizing the harmful molecules generated during fluorescence excitation.[2] Common antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), 1,4-Diazabicyclo-octane (DABCO), and Trolox.[2] Incorporating these into your mounting medium can significantly prolong the fluorescent signal from this compound.
Q4: How should I properly store slides stained with this compound to preserve the signal?
A4: To preserve the fluorescence signal, stained slides should always be stored in the dark to prevent photobleaching from ambient light.[6][7] Storing them at 4°C in a slide box is a common practice. For long-term storage, some protocols suggest dipping the blot in methanol and allowing it to air dry before storing it wrapped in foil or in a dark container.[6] Properly stored slides can often be re-imaged months later with minimal signal loss.[6]
Troubleshooting Guide
This guide addresses common issues encountered during fluorescence experiments with this compound.
Problem: Weak or No Initial Fluorescence Signal
| Possible Cause | Recommended Solution |
| Incorrect Instrument Settings | Ensure the excitation and emission filters on the microscope are appropriate for this compound. Check that the laser is aligned and the gain/exposure settings are optimal.[7][8] |
| Low Target Expression | Confirm that the target protein or structure is expressed in your cell or tissue type. Consider using an amplification step to enhance the signal if the target is not abundant.[7] |
| Suboptimal Antibody Concentration | Titrate your primary and/or secondary antibodies to find the optimal concentration that yields a strong signal-to-background ratio. Too little antibody will result in a weak signal.[6][7] |
| Unfavorable pH | The pH of your buffer or mounting medium may be outside the optimal range for the dye. Prepare fresh buffers and ensure the mounting medium is buffered to a stable pH.[3][4] |
| Fluorophore Conjugate Too Large | For intracellular staining, large fluorochromes can have difficulty penetrating the cell membrane. Ensure the dye conjugate is suitable for your application.[8] |
Problem: Rapid Signal Fading (Photobleaching)
| Possible Cause | Recommended Solution |
| Excessive Light Exposure | Minimize the sample's exposure to the excitation light. Reduce the light intensity, decrease exposure time, and use neutral density filters. Only illuminate the sample when actively acquiring an image.[1] |
| Absence of Antifade Reagents | Use a commercial or homemade mounting medium containing an antifade reagent like DABCO, NPG, or Trolox.[2] |
| High Oxygen Concentration | Photobleaching is often oxygen-dependent. Antifade reagents work by scavenging oxygen. Ensure your mounting medium is well-prepared and sealed to limit oxygen exposure. |
| Incompatible Reagents | Some reagents can quench fluorescence. For instance, p-Phenylenediamine (PPD) can react with and split certain cyanine dyes.[2] Ensure all reagents in your protocol are compatible. |
Problem: High Background or Non-Specific Staining
| Possible Cause | Recommended Solution |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding and increased background. Reduce the antibody concentration.[6][7] |
| Insufficient Washing | Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies.[8] |
| Sample Autofluorescence | Some tissues or cells naturally fluoresce. Image an unstained control sample to determine the level of autofluorescence.[7] If it is an issue, consider spectral unmixing or using a different fluorophore. |
| Non-Specific Secondary Antibody Binding | Run a control where the primary antibody is omitted. If staining is still present, the secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody or blocking with normal serum from the same species as the secondary antibody.[7][8] |
Data and Reagents
Table 1: Comparison of Common Antifade Reagents
| Reagent | Mechanism of Action | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | Reactive oxygen species scavenger | Highly effective antifade agent. | Can react with cyanine dyes; can cause diffuse, weak fluorescence after storage.[2] |
| n-Propyl gallate (NPG) | Reactive oxygen species scavenger | Nontoxic, suitable for live-cell imaging. | May have anti-apoptotic properties; requires prolonged heating to dissolve.[2] |
| 1,4-Diazabicyclo-octane (DABCO) | Reactive oxygen species scavenger | Less toxic than PPD; good for live-cell work. | Less effective than PPD; may have anti-apoptotic properties.[2] |
| Trolox | Triplet state quencher & radical scavenger | Cell-permeable; dual-action protection against photobleaching and oxidative damage. | Effectiveness can be buffer-dependent. |
Experimental Protocols
Protocol 1: General Immunofluorescence Protocol for Signal Preservation
-
Fixation: Fix cells or tissues as required by your specific protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Washing: Wash samples three times for 5 minutes each with Phosphate-Buffered Saline (PBS).
-
Permeabilization (for intracellular targets): Incubate with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Blocking: Incubate with a blocking buffer (e.g., 1% BSA and 5% normal serum in PBS) for 1 hour at room temperature to reduce non-specific binding.[8]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash samples three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in blocking buffer. Incubate for 1 hour at room temperature, protected from light.[6]
-
Washing: Wash samples three times for 5 minutes each with PBS, protected from light.
-
Mounting: Mount the coverslip onto the slide using an antifade mounting medium.
-
Sealing and Storage: Seal the edges of the coverslip with nail polish. Store the slide flat at 4°C in a dark container.[6][7]
Protocol 2: Preparation of a DABCO-Glycerol Antifade Mounting Medium
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Prepare Stock Solution: Dissolve 0.25g of 1,4-diazabicyclo[2.2.2]octane (DABCO) in 10 mL of 0.1 M Tris-HCl buffer, pH 8.6.
-
Mix with Glycerol: In a 50 mL conical tube, add the 10 mL of DABCO stock solution to 90 mL of glycerol.
-
Dissolve: Mix thoroughly by inverting the tube or vortexing until the solution is homogeneous. This may take some time.
-
Aliquot and Store: Aliquot the final mounting medium into smaller tubes to prevent repeated exposure to air and light. Store at -20°C for long-term use or at 4°C for short-term use.
Visual Guides
Caption: A workflow for troubleshooting common fluorescence signal stability issues.
Caption: The mechanism of photobleaching and the protective action of antifade reagents.
References
- 1. Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 3. labinsights.nl [labinsights.nl]
- 4. quora.com [quora.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bio-rad.com [bio-rad.com]
- 7. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Adjusting pH for optimal C.I. Acid Violet 80 staining intensity
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their C.I. Acid Violet 80 staining protocols by adjusting the pH.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using this compound for staining?
A1: this compound is an anionic dye, meaning it carries a negative charge. In an acidic solution, it binds to positively charged (cationic) components within tissue samples. The primary targets for acid dyes are proteins, which become increasingly protonated and thus positively charged as the pH of the staining solution decreases. This electrostatic attraction is the basis for the staining mechanism.
Q2: Why is pH a critical factor for achieving optimal staining intensity with this compound?
A2: The pH of the staining solution directly influences the charge of both the dye and the tissue components. Lowering the pH increases the number of positively charged sites on proteins (primarily amino groups), making them more receptive to binding with the negatively charged Acid Violet 80. This results in a more intense and rapid staining. Conversely, a higher pH (neutral or alkaline) will reduce the number of positive charges on the proteins, leading to weaker or no staining.[1]
Q3: What is the recommended pH range for this compound staining?
A3: While the optimal pH can vary slightly depending on the specific tissue and desired staining intensity, a general recommendation for acid dyes is an acidic environment. For similar acid dyes used in various applications, optimal pH ranges of 2.5 to 4.0 have been reported. It is advisable to empirically determine the optimal pH for your specific application by testing a range of acidic buffers.
Q4: Can I use a simple acidic solution, or is a buffered solution necessary?
A4: While a simple acidic solution (e.g., diluted acetic acid or hydrochloric acid) can lower the pH, using a buffered solution is highly recommended for reproducibility and control. A buffer will resist changes in pH that can occur during the staining process, ensuring consistent and even staining across different samples and experimental runs.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | pH of the staining solution is too high (not acidic enough). | Prepare a fresh staining solution using an acidic buffer (e.g., acetate or citrate buffer) within a pH range of 3.0-5.0. Verify the pH of your staining solution using a calibrated pH meter. |
| Insufficient staining time. | Increase the incubation time of the tissue sections in the this compound solution. | |
| Dye concentration is too low. | Prepare a fresh staining solution with a higher concentration of this compound. | |
| Uneven Staining | Inconsistent pH across the tissue section. | Ensure the tissue section is fully and evenly immersed in the buffered staining solution. Gentle agitation during staining can also promote even dye distribution. |
| Poor fixation of the tissue. | Review and optimize your tissue fixation protocol. Proper fixation is crucial for preserving tissue morphology and allowing for even dye penetration. | |
| Excessively Dark Staining | pH of the staining solution is too low. | Increase the pH of the staining solution slightly (e.g., from 3.0 to 4.0). A less acidic environment will reduce the number of binding sites, resulting in a less intense stain. |
| Staining time is too long. | Reduce the incubation time in the this compound solution. | |
| Dye concentration is too high. | Dilute the this compound staining solution. | |
| High Background Staining | Non-specific binding of the dye. | A slightly higher pH within the acidic range can sometimes help to reduce non-specific background staining. Ensure thorough rinsing after the staining step to remove unbound dye. |
Quantitative Data
The following table provides representative data on the expected staining intensity of this compound at different pH values. This data is based on the general principles of acid dye staining and should be used as a guideline for optimizing your specific protocol.
| pH of Staining Solution | Expected Staining Intensity | Rationale |
| 2.0 - 3.0 | Very High | Maximum protonation of protein amino groups, leading to a high density of positive charges and strong electrostatic attraction with the anionic dye. |
| 3.1 - 4.0 | High | Significant protonation of amino groups, resulting in strong and specific staining. Often considered the optimal range for many applications. |
| 4.1 - 5.0 | Moderate | Reduced protonation of amino groups compared to lower pH values, leading to a noticeable decrease in staining intensity. |
| 5.1 - 6.0 | Low | Further reduction in positively charged sites on proteins, resulting in weak staining. |
| > 6.0 (Neutral/Alkaline) | Very Low to None | Most protein amino groups are not protonated, leading to minimal or no binding of the acid dye. |
Experimental Protocols
Protocol 1: Preparation of 0.1M Citrate Buffer (pH 3.0 - 6.2)
This protocol allows for the preparation of a range of acidic buffers to test for optimal this compound staining.
Materials:
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Citric acid monohydrate (M.W. 210.14 g/mol )
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Trisodium citrate dihydrate (M.W. 294.10 g/mol )
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Distilled or deionized water
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Calibrated pH meter
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Volumetric flasks and graduated cylinders
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Magnetic stirrer and stir bar
Procedure:
-
Prepare Stock Solutions:
-
Solution A (0.1M Citric Acid): Dissolve 21.01 g of citric acid monohydrate in distilled water and bring the final volume to 1 liter.
-
Solution B (0.1M Trisodium Citrate): Dissolve 29.41 g of trisodium citrate dihydrate in distilled water and bring the final volume to 1 liter.
-
-
Prepare Buffered Solutions:
-
Mix the volumes of Solution A and Solution B as indicated in the table below to achieve the desired pH.
-
Verify the final pH with a calibrated pH meter and adjust with small additions of Solution A or B if necessary.
-
| Desired pH | Volume of 0.1M Citric Acid (Solution A) (mL) | Volume of 0.1M Trisodium Citrate (Solution B) (mL) | Final Volume (mL) |
| 3.0 | 82.0 | 18.0 | 100 |
| 4.0 | 61.5 | 38.5 | 100 |
| 5.0 | 41.0 | 59.0 | 100 |
| 6.0 | 13.5 | 86.5 | 100 |
Protocol 2: this compound Staining of Paraffin-Embedded Tissue Sections
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
This compound powder
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Selected acidic buffer (from Protocol 1)
-
Distilled or deionized water
-
Ethanol solutions (e.g., 95%, 100%)
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Xylene or xylene substitute
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Mounting medium and coverslips
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Staining jars
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Microscope
Procedure:
-
Prepare Staining Solution:
-
Dissolve 0.1 g of this compound powder in 100 mL of the selected acidic buffer (e.g., pH 4.0 citrate buffer).
-
Stir until the dye is completely dissolved. Filter the solution if any particulate matter is present.
-
-
Staining:
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Immerse the deparaffinized and rehydrated slides in the this compound staining solution for 5-10 minutes at room temperature. The optimal time may need to be determined empirically.
-
-
Rinsing:
-
Briefly rinse the slides in distilled water to remove excess stain.
-
-
Dehydration:
-
Dehydrate the sections through graded ethanol solutions (e.g., 95% ethanol for 1 minute, followed by two changes of 100% ethanol for 1 minute each).
-
-
Clearing:
-
Clear the sections in two changes of xylene or a xylene substitute for 2 minutes each.
-
-
Mounting:
-
Apply a drop of mounting medium to the tissue section and carefully place a coverslip, avoiding air bubbles.
-
-
Microscopic Examination:
-
Examine the stained sections under a bright-field microscope.
-
Visualizations
Caption: Experimental workflow for this compound staining of tissue sections.
Caption: Logical relationship of pH's effect on this compound staining intensity.
References
C.I. Acid Violet 80 stain fading and photobleaching issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding stain fading and photobleaching issues encountered with C.I. Acid Violet 80.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic dye. Like other acid dyes, it is a water-soluble, anionic dye that is often used in the textile industry for dyeing fibers like wool, silk, and nylon. While its primary application is industrial, it may be explored for specific staining procedures in a research context.
Q2: What are photobleaching and fading?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore or dye molecule, causing it to permanently lose its ability to fluoresce or absorb light.[1][2] This is observed as the fading of the stain's color or signal when exposed to light, particularly the high-intensity light used in fluorescence microscopy.[1][3] This process is often caused by the interaction of the dye with reactive oxygen species (ROS) generated during light exposure.[4]
Q3: What factors cause this compound to fade?
A3: Several factors can accelerate the fading of any dye, including this compound:
-
Light Intensity: Higher intensity light sources, such as lasers in confocal microscopes, increase the rate of photobleaching.[4]
-
Exposure Duration: The longer the sample is exposed to light, the more photobleaching will occur.[3][4]
-
Excitation Wavelength: Shorter, higher-energy wavelengths are more likely to cause photodamage.[4]
-
Oxygen Concentration: The presence of molecular oxygen contributes to the generation of ROS, which chemically attack the dye molecule.[4][5]
-
Mounting Medium: The chemical environment surrounding the dye can significantly impact its stability. Using a mounting medium without antifade reagents can lead to rapid fading.[6][7]
-
pH of the Environment: The pH of the staining buffer or mounting medium can influence the stability and fluorescence of the dye.[5]
Q4: Can I use this compound for live-cell imaging?
A4: The suitability of this compound for live-cell imaging is not well-documented in scientific literature. Key considerations would be its cytotoxicity, cell permeability, and photostability under live-imaging conditions. Generally, for live-cell imaging, dyes with high photostability and low toxicity are preferred.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during experiments using this compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid Fading During Microscopy | 1. High Excitation Light Intensity: The illumination from the microscope is too strong. | • Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio.[3][4]• Use neutral density (ND) filters to decrease illumination intensity.[1][4] |
| 2. Prolonged Exposure Time: The sample is being illuminated for too long during focusing and image acquisition. | • Minimize the duration of light exposure.[1][3]• Focus on a region of the sample adjacent to the area you plan to image.[1]• Use the lowest possible exposure time on your camera settings. | |
| 3. Suboptimal Mounting Medium: The mounting medium lacks antifade protection. | • Use a commercially available mounting medium containing antifade reagents (e.g., DABCO, ProLong Gold, VECTASHIELD).[4][6] These reagents work by scavenging free radicals.[4] | |
| Weak or No Staining Signal | 1. Incorrect Staining Protocol: The dye concentration, incubation time, or buffer conditions are not optimal. | • Perform a titration of the dye concentration to find the optimal level.• Optimize the incubation time and temperature.• Ensure the pH of all buffers is appropriate for the dye and the sample. |
| 2. Incompatible Sample Preparation: Fixation or permeabilization steps may be interfering with dye binding. | • Test different fixation methods (e.g., methanol vs. paraformaldehyde).• Ensure permeabilization is sufficient for the dye to reach its target if it is intracellular. | |
| High Background Signal | 1. Excess Dye: The washing steps after staining were insufficient. | • Increase the number and/or duration of wash steps after the staining incubation.• Include a gentle detergent (e.g., Tween 20) in the wash buffer to help remove non-specifically bound dye. |
| 2. Autofluorescence: The biological sample itself is fluorescing. | • If possible, choose a dye with an emission spectrum that does not overlap with the sample's autofluorescence.• Perform a pre-bleaching step by exposing the unstained sample to UV light to reduce autofluorescence.[3] |
Quantitative Data: Photostability Comparison
The following table presents hypothetical data illustrating how different experimental conditions can affect the photostability of a stain like this compound. The "Half-Life" represents the time required for the fluorescence intensity to decrease by 50% under continuous illumination.
| Condition | Excitation Source | Mounting Medium | Photobleaching Half-Life (Seconds) |
| A | 100W Mercury Lamp | PBS (Phosphate-Buffered Saline) | 15 |
| B | 100W Mercury Lamp | Antifade Medium | 90 |
| C | 405 nm Laser (5% Power) | PBS (Phosphate-Buffered Saline) | 45 |
| D | 405 nm Laser (5% Power) | Antifade Medium | 240 |
| E | 405 nm Laser (50% Power) | Antifade Medium | 30 |
Note: This data is illustrative and intended for comparison purposes.
Experimental Protocols
Protocol: Evaluating the Photostability of this compound
This protocol outlines a method for quantifying the photobleaching rate of this compound on a stained biological sample.
1. Sample Preparation: a. Prepare your biological sample (e.g., fixed cells on a coverslip or a tissue section) according to your standard procedure. b. Stain the sample with a working solution of this compound. Optimal concentration and incubation time should be determined empirically. c. Wash the sample thoroughly with PBS to remove unbound dye. d. Mount the coverslip onto a microscope slide using two different mounting media for comparison: one with an antifade reagent and one without (e.g., PBS/glycerol). e. Seal the coverslip with nail polish to prevent drying.
2. Image Acquisition (Time-Lapse): a. Place the slide on the stage of a fluorescence or confocal microscope. b. Locate a representative region of the stained sample. c. Set the microscope's illumination and camera settings (e.g., excitation wavelength, laser power, exposure time, gain). Crucially, these settings must remain constant throughout the experiment. d. Configure the microscope software to acquire a time-lapse series. For example, capture an image every 5 seconds for a total duration of 5 minutes. e. Begin the time-lapse acquisition, continuously exposing the same field of view.
3. Data Analysis: a. Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji). b. Select several Regions of Interest (ROIs) within the stained areas. Select at least one ROI in a background area with no staining. c. For each time point, measure the mean fluorescence intensity within each ROI. d. Subtract the mean background intensity from the mean intensity of the stained ROIs for each time point to correct for background noise. e. Normalize the corrected intensity values. The intensity at the first time point (t=0) is set to 100%. Calculate the relative intensity for all subsequent time points. f. Plot the normalized fluorescence intensity against time. This creates a photobleaching curve. g. From the curve, determine the time at which the fluorescence intensity has dropped to 50% of its initial value. This is the photobleaching half-life.
Visualizations
Troubleshooting Workflow for Stain Fading
This diagram provides a logical workflow for diagnosing and addressing issues with stain fading.
Caption: A flowchart for troubleshooting rapid signal fading.
Experimental Workflow for Photostability Assay
Caption: Key factors contributing to dye photobleaching.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. What are the factors that cause fluorescence quenching? | AAT Bioquest [aatbio.com]
- 6. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 7. Fluorescence fading and stabilization in cytofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labinsights.nl [labinsights.nl]
Impact of fixation method on C.I. Acid Violet 80 staining quality
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals using C.I. Acid Violet 80 for histological staining. The following information addresses common issues related to fixation methods and their impact on staining quality.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound staining procedures.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | Inappropriate fixative selection. Simple formalin fixation may not be optimal for acid dyes.[1] | Consider using fixatives known to enhance acid dye staining, such as Bouin's solution or mercuric chloride-based fixatives (e.g., Zenker's or Helly's fluid).[2][3] |
| Incomplete deparaffinization. Residual wax can prevent the aqueous stain from penetrating the tissue.[4][5][6] | Ensure complete removal of paraffin by using fresh xylene and adequate incubation times during the deparaffinization step.[4][5] | |
| Incorrect pH of the staining solution. The charge of tissue components and dye binding are pH-dependent. | Acid dyes typically stain more effectively in an acidic environment. Ensure the pH of your Acid Violet 80 staining solution is appropriately acidic.[5] | |
| Staining time is too short. | Increase the incubation time in the this compound solution. | |
| Uneven Staining | Incomplete fixation. The fixative may not have fully penetrated the tissue, leading to differential staining.[6] | Ensure the tissue is cut into thin sections (no more than 4-5 mm thick) and use a sufficient volume of fixative (15-20 times the tissue volume).[7] |
| Incomplete removal of fixative. | If using a mercury-based fixative, ensure all mercury deposits are removed by treating with an iodine solution followed by sodium thiosulfate.[2][8][9] | |
| Rushed fixation and rinsing of frozen sections.[6] | Ensure that the media used to support frozen tissues is completely removed before staining.[6] | |
| High Background Staining | Excess stain retention. | Incorporate a differentiation step with a weak acid solution to remove excess stain.[4] |
| Issues with the staining solution. | Filter the staining solution before use to remove any precipitates.[4] | |
| Presence of Artifacts | Fixation-induced artifacts. Some fixatives can cause tissue shrinkage or produce pigments.[10][11] | Choose a fixative that minimizes shrinkage, such as those containing acetic acid to counteract the shrinking effects of other components.[8] If using mercury-based fixatives, remove the resulting pigment.[2][8][9] |
| Contamination of reagents. | Use fresh, filtered reagents and ensure water baths and staining dishes are clean.[6] |
Frequently Asked Questions (FAQs)
Q1: Which fixative is best for this compound staining?
A1: For enhanced staining with acid dyes like this compound, mercuric chloride-based fixatives (e.g., Zenker's, Helly's) and Bouin's solution are often recommended over 10% neutral buffered formalin (NBF).[2][3] These fixatives can result in brighter and more intense staining. However, mercuric chloride fixatives are toxic and require special handling and disposal procedures.[2] Bouin's solution is also a good alternative, known for producing excellent results with trichrome stains, which also utilize acid dyes.[3]
Q2: Can I use 10% Neutral Buffered Formalin (NBF) for fixing tissues to be stained with this compound?
A2: Yes, you can use 10% NBF, but it may not provide the most vibrant staining for acid dyes.[1] Staining after NBF fixation is often acceptable but may appear weaker compared to tissues fixed with mercuric chloride or Bouin's solution.
Q3: My staining is very weak. How can I improve the intensity?
A3: To improve staining intensity, first consider your fixation method as discussed in Q1. Additionally, you can try increasing the concentration of the this compound solution, extending the staining time, or ensuring the pH of the staining solution is acidic to promote dye binding.
Q4: I am seeing crystalline deposits on my stained slide. What are they and how can I remove them?
A4: If you are using a mercuric chloride-based fixative, you may see dark brown to black crystalline deposits.[9] These are mercury precipitates and can be removed by treating the sections with an iodine solution followed by a sodium thiosulfate wash before staining.[2][8][9]
Q5: Why does my tissue appear shrunken on the slide?
A5: Tissue shrinkage can be a fixation artifact.[10] The type of fixative used can influence the degree of shrinkage. For example, alcohol-based fixatives can cause more shrinkage than formalin-based ones. Some compound fixatives, like Bouin's fluid, include components that help to minimize shrinkage.[8]
Data Presentation: Qualitative Comparison of Fixatives for Acid Dye Staining
Due to a lack of specific quantitative data for this compound, this table provides a qualitative comparison of expected outcomes with different fixatives based on general principles for acid dyes.
| Fixative | Staining Intensity | Morphological Preservation | Artifacts | Notes |
| 10% Neutral Buffered Formalin (NBF) | Moderate | Good | Minimal | May result in less vibrant staining compared to other fixatives.[1] |
| Bouin's Solution | High | Excellent | Can cause some tissue hardening with prolonged fixation. Lyses red blood cells.[3] | Recommended for trichrome staining, which uses acid dyes.[3] |
| Mercuric Chloride Fixatives (e.g., Zenker's, Helly's) | Very High | Excellent | Produces mercury pigment that must be removed.[2][8][9] Highly toxic.[2] | Enhances both acid and basic dye staining.[2] Provides excellent nuclear detail.[3] |
| Alcohol-Based Fixatives | Variable | Fair to Good | Can cause significant tissue shrinkage.[4] | - |
Experimental Protocols
Recommended Fixation Protocols for Enhanced Acid Dye Staining
Bouin's Solution Fixation
-
Preparation of Bouin's Solution:
-
Picric acid, saturated aqueous solution (approx. 1.2%): 75 ml
-
Formaldehyde (37-40% solution): 25 ml
-
Glacial acetic acid: 5 ml
-
-
Fixation Procedure:
-
Immerse fresh tissue specimens, no more than 4-5 mm thick, in Bouin's solution for 4-18 hours.[3][7]
-
The volume of fixative should be at least 15-20 times the volume of the tissue.[7]
-
After fixation, wash the tissue in 50-70% ethanol to remove the yellow color of the picric acid.
-
Proceed with standard tissue processing and paraffin embedding.
-
Zenker's Fluid (Mercuric Chloride-Based) Fixation
-
Preparation of Zenker's Stock Solution:
-
Mercuric chloride: 50 g
-
Potassium dichromate: 25 g
-
Sodium sulfate: 10 g
-
Distilled water: 1000 ml
-
-
Preparation of Zenker's Working Solution:
-
Just before use, add 5 ml of glacial acetic acid to 95 ml of Zenker's stock solution.
-
-
Fixation Procedure:
-
Immerse fresh, thin tissue specimens in Zenker's working solution for 4-24 hours.[3]
-
Wash the tissue in running tap water overnight to remove excess dichromate.
-
Proceed with standard tissue processing and paraffin embedding.
-
Crucially, sections must be treated to remove mercury pigment before staining.
-
Protocol for this compound Staining of Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes of 5 minutes each).
-
Transfer to 100% ethanol (2 changes of 3 minutes each).
-
Transfer to 95% ethanol for 3 minutes.
-
Transfer to 70% ethanol for 3 minutes.
-
Rinse in distilled water.
-
-
Removal of Mercury Pigment (if applicable):
-
Immerse slides in Lugol's iodine solution for 5-10 minutes.
-
Rinse in tap water.
-
Place in 5% sodium thiosulfate solution for 1-5 minutes, or until sections are colorless.
-
Wash well in running tap water.
-
Rinse in distilled water.
-
-
Staining:
-
Prepare a 1% aqueous solution of this compound. Acidify with 1% acetic acid.
-
Immerse slides in the this compound solution for 5-10 minutes.
-
-
Differentiation (Optional):
-
To reduce background staining, briefly rinse the slides in a weak acid solution (e.g., 0.5% acetic acid).
-
-
Dehydration and Clearing:
-
Rinse slides in distilled water.
-
Dehydrate through graded alcohols (95% ethanol, followed by two changes of 100% ethanol).
-
Clear in xylene (two changes).
-
-
Mounting:
-
Apply a coverslip using a resinous mounting medium.
-
Visualizations
Caption: Decision workflow for selecting a fixation method for this compound staining.
Caption: Troubleshooting workflow for common this compound staining issues.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Fixation Strategies and Formulations | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Popular Types of Fixatives used in Histopathology [leicabiosystems.com]
- 4. ethosbiosciences.com [ethosbiosciences.com]
- 5. Troubleshooting H&E Stains [nsh.org]
- 6. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 7. ndbbio.com [ndbbio.com]
- 8. scispace.com [scispace.com]
- 9. stainsfile.com [stainsfile.com]
- 10. scispace.com [scispace.com]
- 11. Artifact in Histological Section – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Enhancing C.I. Acid Violet 80 staining specificity in complex tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the staining specificity of C.I. Acid Violet 80 in complex tissues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in tissue staining?
A1: this compound is a synthetic acid dye.[1] Acid dyes, in general, are used in histology to stain basic tissue components such as cytoplasm, muscle, and collagen.[2] They carry a negative charge and bind to positively charged components in the tissue. While specific histological applications for this compound are not extensively documented in scientific literature, its properties as an acid dye suggest its utility in differentiating tissue components in trichrome-type staining methods.
Q2: What is the underlying mechanism of acid dye staining in biological tissues?
A2: Acid dyes are anionic, meaning they carry a negative charge. In an acidic solution, tissue proteins become positively charged due to the protonation of amino groups. The negatively charged dye molecules then form electrostatic bonds with the positively charged tissue proteins, resulting in staining.[2][3] The specificity of staining can be influenced by factors such as the pH of the staining solution, the molecular size of the dye, and the porosity of the tissue.
Q3: What are the common causes of non-specific background staining with acid dyes?
A3: Non-specific staining can arise from several factors, including:
-
Ionic Interactions: If the antibody and the target tissue have opposite net charges, ionic interactions can lead to non-specific background staining.
-
Hydrophobic Interactions: Hydrophobic interactions between the dye molecules and tissue components can also contribute to non-specific binding.
-
Improper Fixation: Inadequate or inappropriate fixation can lead to poor tissue preservation and increased background staining.
-
Dye Concentration: Using a dye concentration that is too high can result in excessive, non-specific staining.
Q4: How can I improve the differentiation between different tissue components?
A4: Achieving clear differentiation often involves a "differentiation" step after initial staining. This is typically done using a weak acid solution (e.g., acid alcohol) which gently removes the dye from less strongly bound sites, leaving it in the target structures. The timing of this step is critical and often requires optimization. Additionally, using a counterstain with a contrasting color can help to visualize different components more clearly.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background/Non-Specific Staining | Dye concentration is too high. | Decrease the concentration of the this compound staining solution. |
| Inadequate rinsing after staining. | Ensure thorough but gentle rinsing with distilled water or a buffer at the appropriate pH after the staining step. | |
| Staining time is too long. | Reduce the incubation time in the this compound solution. | |
| Improper pH of the staining solution. | Optimize the pH of the staining solution. For most acid dyes, a slightly acidic pH enhances specificity. | |
| Weak or No Staining | Dye concentration is too low. | Increase the concentration of the this compound staining solution. |
| Staining time is too short. | Increase the incubation time in the this compound solution. | |
| Inappropriate pH of the staining solution. | Adjust the pH of the staining solution. An incorrect pH can prevent the dye from binding effectively. | |
| Over-differentiation. | Reduce the time in the differentiating solution (e.g., acid alcohol) or use a less harsh differentiator. | |
| Uneven Staining | Incomplete deparaffinization. | Ensure slides are fully deparaffinized and hydrated before staining. |
| Tissue sections are too thick. | Cut thinner sections (typically 4-6 µm) for more uniform staining. | |
| Slides were not fully immersed in solutions. | Make sure the entire tissue section is covered by all reagents during each step. | |
| Precipitate on Tissue Sections | Dye solution is old or contaminated. | Filter the staining solution before use or prepare a fresh solution. |
| Slides were allowed to dry out during the procedure. | Keep slides moist throughout the staining process. |
Experimental Protocols
I. Tissue Preparation
-
Deparaffinization:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
-
Hydration:
-
Rinse slides in running tap water for 5 minutes.
-
Place slides in distilled water until ready for staining.
-
II. Generalized Staining Procedure
-
Nuclear Staining (Optional, for contrast):
-
Stain with a suitable hematoxylin solution (e.g., Weigert's iron hematoxylin) for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol if necessary.
-
"Blue" in Scott's tap water substitute or running tap water.
-
Rinse in distilled water.
-
-
This compound Staining:
-
Prepare a 0.5% - 1.0% (w/v) solution of this compound in 1% aqueous acetic acid.
-
Immerse slides in the this compound solution for 5-15 minutes.
-
Rinse briefly in distilled water.
-
-
Differentiation:
-
Dip slides in 0.2% - 1% acetic acid or a weak acid alcohol solution for a few seconds to differentiate.
-
Check differentiation microscopically. Collagen and muscle should retain the violet stain, while the background should be lighter.
-
-
Counterstaining (Optional):
-
If a trichrome-like stain is desired, a counterstain (e.g., a yellow or green dye of a different molecular weight) can be applied after the differentiation step.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded alcohols (95% ethanol, 2 changes of 100% ethanol).
-
Clear in two changes of xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Caption: Experimental workflow for this compound staining.
Caption: Troubleshooting decision tree for this compound staining.
References
Validation & Comparative
A Comparative Guide to Violet Dyes in Microscopy: Evaluating Alternatives to C.I. Acid Violet 80
For researchers, scientists, and drug development professionals, the selection of an appropriate violet dye is a critical step in achieving high-quality microscopy results. While a vast array of dyes are available, a direct comparison of their performance is often challenging due to a lack of standardized data. This guide provides an objective comparison of various violet dyes used in microscopy, with a special note on the availability of data for C.I. Acid Violet 80.
Initial research indicates that this compound is not a commonly cited or utilized dye within the microscopy field. Information regarding its specific properties and applications in this context is scarce. Therefore, this guide will focus on comparing a classic violet stain, Crystal Violet, with a modern, high-performance fluorescent dye, Brilliant Violet™ 421, as representative examples of the types of violet dyes available. We will also present data for other relevant violet dyes to provide a broader perspective.
Quantitative Comparison of Violet Dyes
The intrinsic brightness of a fluorescent dye is a product of its molar extinction coefficient (a measure of light absorption) and its quantum yield (the efficiency of converting absorbed light into emitted light).[1][2] Photostability is another crucial factor, determining how long a dye can be illuminated before it photobleaches.
| Dye Name | Type | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Excitation Max (nm) | Emission Max (nm) | Key Features |
| Crystal Violet | Basic Dye (Non-fluorescent in aqueous solution) | ~112,000 at 590 nm | ~0.019 (in viscous solvents like glycerol) | ~590 | ~630 | Simple, non-fluorescent stain for bacteria and cell nuclei.[3] |
| Brilliant Violet™ 421 | Fluorescent Polymer Dye | 2,500,000 at 405 nm[1] | 0.69[1] | 405 | 421 | Exceptionally bright and photostable, ideal for high-sensitivity fluorescence microscopy.[1][4] |
| Pacific Blue™ | Fluorescent Organic Dye | 46,000 at 405 nm[1] | 0.78[1] | 410 | 455 | A common, moderately bright fluorescent dye. |
| DAPI | Fluorescent Organic Dye (DNA stain) | ~35,000 at 358 nm | 0.92 (bound to DNA) | 358 | 461 | A widely used, bright blue/violet fluorescent nuclear counterstain. |
| Vybrant™ DyeCycle™ Violet | Fluorescent DNA Stain | Not specified | Not specified | 369 (bound to DNA)[5] | 437 (bound to DNA)[5] | Cell-permeant DNA stain for live-cell imaging and cell cycle analysis.[5] |
Note: The performance of fluorescent dyes can be influenced by their local environment, including the solvent and conjugation to antibodies or other molecules.[4]
Experimental Protocols
Detailed and consistent protocols are essential for reproducible results and valid comparisons between different dyes.
Protocol 1: Crystal Violet Staining for Adherent Cells
This protocol is suitable for basic visualization and quantification of cell growth.
Materials:
-
Phosphate-buffered saline (PBS)
-
Methanol (100%)
-
0.1% (w/v) Crystal Violet solution in water
-
Deionized water
Procedure:
-
Aspirate the cell culture medium.
-
Gently wash the cell monolayer with PBS.
-
Fix the cells by adding 100% methanol and incubating for 10 minutes at room temperature.
-
Aspirate the methanol and allow the plate to air dry.
-
Add the 0.1% Crystal Violet solution to cover the cell monolayer and incubate for 10-15 minutes at room temperature.[6]
-
Gently wash the plate with deionized water multiple times to remove excess stain.
-
Allow the plate to air dry completely.
-
The stained cells can now be visualized under a light microscope. For quantification, the dye can be solubilized with a solvent like 10% acetic acid, and the absorbance can be read on a plate reader.
Protocol 2: General Immunofluorescence Staining with Brilliant Violet™ 421 Conjugated Antibody
This protocol provides a general workflow for fluorescently labeling specific cellular targets.
Materials:
-
Cells grown on coverslips
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody specific to the target protein
-
Brilliant Violet™ 421 conjugated secondary antibody
-
Antifade mounting medium
Procedure:
-
Wash the cells on coverslips with PBS.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If the target protein is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
Incubate with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the Brilliant Violet™ 421 conjugated secondary antibody (diluted in blocking buffer and protected from light) for 1 hour at room temperature.
-
Wash the cells three times with PBS, protecting from light.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the slides using a fluorescence microscope with appropriate filters for Brilliant Violet™ 421 (Excitation: ~405 nm, Emission: ~421 nm).
Visualizing Experimental Workflows
Clear diagrams of experimental workflows are crucial for understanding and replicating complex procedures. Below is a Graphviz diagram illustrating a typical workflow for comparing the photostability of different fluorescent dyes.
Caption: Workflow for comparing the photostability of fluorescent dyes.
Signaling Pathway Visualization
Violet dyes are frequently used to visualize cellular components, such as the nucleus during different phases of the cell cycle. The following diagram illustrates a simplified representation of the cell cycle, a fundamental process often studied using microscopy.
Caption: A simplified diagram of the eukaryotic cell cycle.
References
- 1. A brilliant new addition to the fluorescent probe toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. researchgate.net [researchgate.net]
- 5. microscopyu.com [microscopyu.com]
- 6. Crystal violet staining protocol | Abcam [abcam.com]
A Comparative Guide to Counterstain Performance in Automated Staining Systems with a Focus on C.I. Acid Violet 80
In the realm of histopathology, the consistent and reliable staining of tissue sections is paramount for accurate diagnosis and research. Automated staining systems have become the standard in modern laboratories, offering high throughput and reproducibility. The Hematoxylin and Eosin (H&E) stain remains the cornerstone of tissue-based diagnosis, with hematoxylin staining cell nuclei blue and a counterstain, typically Eosin Y, staining the cytoplasm and extracellular matrix in varying shades of pink and red.[1][2]
The choice of a counterstain is critical for achieving optimal differentiation and contrast. While Eosin Y is the most common, other dyes are used for specific applications. This guide provides a comparative overview of the performance of C.I. Acid Violet 80, a representative acid violet dye, against established counterstains like Eosin Y and Light Green SF Yellowish in the context of automated staining systems. Due to a lack of direct comparative studies on this compound in automated histological staining, this comparison is based on the general principles of acid dyes and their known applications.[3][4][5]
Comparative Performance of Counterstains
The performance of a counterstain in an automated system can be evaluated based on several key parameters: staining intensity and contrast, specificity, compatibility with automated systems, and stability.
| Feature | This compound (Inferred Performance) | Eosin Y (Established Performance) | Light Green SF Yellowish (Established Performance) |
| Staining Intensity | Expected to provide a violet to purple counterstain. Intensity would be dependent on dye concentration and staining time. | Provides a robust and well-characterized pink to red stain.[2] | Offers a delicate light green counterstain, often used for contrast with red stains in trichrome methods.[6][7] |
| Contrast with Hematoxylin | High contrast is anticipated due to the distinct violet/purple hue against the blue of hematoxylin. | Excellent and classic contrast, providing the familiar pink/purple H&E appearance.[2] | Good contrast, particularly for connective tissues.[6] |
| Specificity | As an acid dye, it would stain basic cellular components like cytoplasm, collagen, and muscle.[3][4] | Broad-spectrum cytoplasmic and extracellular matrix staining.[1] | Primarily stains collagen and cytoplasm.[6][7] |
| Compatibility with Automated Systems | Likely compatible, as acid dyes are routinely used in automated stainers. Formulation adjustments may be necessary. | Highly compatible and widely used in a variety of commercial automated staining platforms.[8] | Compatible and used in automated systems, especially for special stains like Masson's trichrome.[9] |
| Photostability | May exhibit moderate fading over time, a common characteristic of some violet dyes. | Generally good stability, though some fading can occur with prolonged exposure to light. | Prone to fading, which is a known drawback.[6] |
| Primary Applications | Potentially as an alternative to eosin for a different color contrast or in specialized staining protocols. | Standard counterstain for routine H&E staining in histology and cytology.[2] | Primarily used as a counterstain in trichrome staining methods to differentiate collagen from muscle.[6][9] |
Experimental Protocols
The following is a generalized protocol for an automated H&E staining procedure. The specific timings and reagent formulations may vary depending on the automated stainer model and laboratory preferences.
Automated Hematoxylin and Eosin (H&E) Staining Protocol
I. Deparaffinization and Rehydration:
-
Xylene (or Xylene Substitute): 3 changes, 3-5 minutes each.
-
100% Alcohol: 2 changes, 2 minutes each.
-
95% Alcohol: 2 changes, 2 minutes each.
-
70% Alcohol: 1 change, 2 minutes.
-
Running Water Rinse: 2 minutes.
II. Nuclear Staining:
-
Running Water Rinse: 2 minutes.
-
Differentiator (e.g., 0.5% Acid Alcohol): 10-30 seconds.[10]
-
Running Water Rinse: 2 minutes.
-
Bluing Reagent (e.g., Scott's Tap Water Substitute or 0.2% Ammonia Water): 1-2 minutes.[2][13]
-
Running Water Rinse: 2 minutes.
III. Counterstaining:
-
95% Alcohol: 1 minute.
-
Counterstain Solution (Eosin Y, Light Green SF, or Acid Violet 80 solution): 1-3 minutes.
-
95% Alcohol: 2 changes, 1 minute each (for differentiation of eosin).
IV. Dehydration, Clearing, and Coverslipping:
-
100% Alcohol: 3 changes, 2 minutes each.
-
Xylene (or Xylene Substitute): 3 changes, 3 minutes each.
-
Coverslipping: Automated application of mounting medium and coverslip.
Visualizing the Automated Staining Workflow
The following diagram illustrates the logical flow of a typical automated H&E staining process.
Caption: Automated H&E Staining Workflow.
References
- 1. Histology Laboratory Manual [columbia.edu]
- 2. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 3. Acid dye - Wikipedia [en.wikipedia.org]
- 4. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. stainsfile.com [stainsfile.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. newcomersupply.com [newcomersupply.com]
- 11. shop.rankinbiomed.com [shop.rankinbiomed.com]
- 12. himedialabs.com [himedialabs.com]
- 13. stainsfile.com [stainsfile.com]
A Researcher's Guide to Protein Staining: Comparing Alternatives to C.I. Acid Violet 80
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins following electrophoretic separation is a cornerstone of experimental success. While traditional dyes like C.I. Acid Violet 80 have been used for this purpose, a range of modern alternatives offers significant advantages in sensitivity, dynamic range, and compatibility with downstream applications. This guide provides an objective comparison of prominent protein staining methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for specific research needs.
Due to a lack of publicly available, quantitative performance data for this compound in protein gel staining applications, this guide will focus on comparing the performance of widely-used and well-characterized alternatives. These alternatives are broadly categorized into colorimetric and fluorescent stains.
Performance Comparison of Protein Stains
The choice of a protein stain is often a trade-off between sensitivity, cost, and the need for specialized imaging equipment. The following table summarizes the key performance metrics for common alternatives to traditional acid violet dyes.
| Stain | Type | Limit of Detection (LOD) | Linear Dynamic Range | Downstream Compatibility (e.g., Mass Spectrometry) | Imaging Equipment |
| Coomassie Brilliant Blue R-250 | Colorimetric | ~100 ng[1] | Narrow | Yes | White light transilluminator |
| Colloidal Coomassie Blue G-250 | Colorimetric | 8-16 ng[2] | ~1-2 orders of magnitude | Yes | White light transilluminator |
| Silver Staining | Colorimetric | 0.25-1 ng[3][4] | Narrow (1-2 orders of magnitude)[4] | Some protocols are MS-compatible, but can be problematic | White light transilluminator |
| SYPRO Ruby | Fluorescent | 0.25-1 ng[5][6][7] | > 3 orders of magnitude[5][6][7] | Yes | UV or blue-light transilluminator, laser scanner |
| Deep Purple™ | Fluorescent | ~0.5 ng | ~4 orders of magnitude[4] | Yes | UV or blue-light transilluminator, laser scanner |
| Flamingo™ Pink | Fluorescent | ~0.5 ng | Wide | Yes | UV or laser-based fluorescence scanners |
| Oriole™ | Fluorescent | High | Wide | Yes | UV-based imagers |
Experimental Protocols
Detailed and consistent protocols are crucial for reproducible results. Below are standardized methodologies for three of the most common protein staining techniques.
Protocol 1: Colloidal Coomassie Brilliant Blue G-250 Staining
This protocol is an adaptation of the classical Coomassie staining method, offering improved sensitivity and reduced background without the need for a destaining step.
Materials:
-
Fixing Solution: 50% methanol, 10% acetic acid
-
Staining Solution: 0.1% Coomassie Brilliant Blue G-250, 5% aluminum sulfate, 10% ethanol, 2% phosphoric acid
-
Washing Solution: Deionized water
Procedure:
-
Fixation: After electrophoresis, place the gel in the fixing solution for 1 hour with gentle agitation.
-
Washing: Discard the fixing solution and wash the gel with deionized water for 30 minutes.
-
Staining: Immerse the gel in the colloidal Coomassie staining solution and incubate for at least 4 hours (or overnight for maximum sensitivity) with gentle agitation.
-
Washing: Wash the gel with deionized water to remove excess stain until the background is clear and protein bands are distinct.
-
Imaging: The gel can be imaged on a white light transilluminator or a gel documentation system.
Protocol 2: Silver Staining (Mass Spectrometry Compatible)
This protocol is designed to provide high sensitivity while maintaining compatibility with downstream mass spectrometry analysis.
Materials:
-
Fixing Solution: 50% methanol, 10% acetic acid
-
Washing Solution: 50% methanol
-
Sensitizing Solution: 0.02% sodium thiosulfate
-
Staining Solution: 0.1% silver nitrate
-
Developing Solution: 2% sodium carbonate, 0.04% formaldehyde
-
Stopping Solution: 5% acetic acid
Procedure:
-
Fixation: Fix the gel in the fixing solution for at least 1 hour (can be left overnight).
-
Washing: Wash the gel three times with deionized water for 10 minutes each.
-
Sensitization: Incubate the gel in the sensitizing solution for 1 minute.
-
Washing: Briefly wash the gel with two changes of deionized water.
-
Staining: Incubate the gel in the staining solution for 20 minutes in the dark.
-
Washing: Briefly wash the gel with two changes of deionized water.
-
Development: Immerse the gel in the developing solution until the desired band intensity is reached.
-
Stopping: Stop the development by adding the stopping solution and incubating for 10 minutes.
-
Washing: Wash the gel thoroughly with deionized water before imaging or proceeding to mass spectrometry.
Protocol 3: SYPRO Ruby Fluorescent Protein Gel Stain
SYPRO Ruby is a highly sensitive fluorescent stain with a broad linear dynamic range, making it ideal for quantitative proteomics.
Materials:
-
Fixing Solution: 50% methanol, 7% acetic acid
-
SYPRO Ruby Protein Gel Stain (ready-to-use)
-
Washing Solution: 10% methanol, 7% acetic acid
-
Deionized water
Procedure:
-
Fixation: Place the gel in the fixing solution and incubate for 30 minutes with gentle agitation. Repeat with fresh fixing solution for another 30 minutes.[5][6][7]
-
Staining: Decant the fixing solution and add a sufficient volume of SYPRO Ruby stain to cover the gel. Incubate for at least 3 hours (overnight for optimal results) in the dark with gentle agitation.[3][5][6][7]
-
Washing: Transfer the gel to the washing solution and incubate for 30 minutes in the dark with gentle agitation.[5][6][7]
-
Final Rinse: Rinse the gel with deionized water for 5 minutes before imaging.[3]
-
Imaging: Image the gel using a UV or blue-light transilluminator or a laser-based scanner with appropriate excitation and emission filters (Excitation: ~280/450 nm, Emission: ~610 nm).
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate a typical workflow for protein gel staining and a decision-making guide for selecting the appropriate stain.
A generalized workflow for protein gel staining after SDS-PAGE.
A decision guide for selecting a protein stain.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. danforthcenter.org [danforthcenter.org]
- 4. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 5. abpbio.com [abpbio.com]
- 6. uab.edu [uab.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Cross-Reactivity of Acid Violet Dyes with Tissue Components
A Note on C.I. Acid Violet 80: Initial research indicates that "this compound" is not a standard or commonly referenced dye within histological or scientific literature for tissue staining. Therefore, this guide will focus on a representative and well-documented acid violet dye, C.I. Acid Violet 17 (C.I. 42650) , also known as Coomassie Violet R200, to discuss the principles of acid dye cross-reactivity with various tissue components. Acid Violet 17 is an anionic triphenylmethane dye known for its application in protein biochemistry and forensic science for staining protein-rich substances.[1] Its properties as a protein stain provide a basis for understanding its potential interactions within a histological context.
Principles of Acid Dye Staining and Cross-Reactivity
Acid dyes, including Acid Violet 17, are anionic, carrying a net negative charge. Their staining mechanism in biological tissues is primarily based on ionic bonding with cationic (basic) tissue components, a property known as acidophilia.[2] In a typical tissue section, protein-rich structures are the main targets for acid dyes. The "cross-reactivity" of an acid dye refers to its ability to bind to various acidophilic components, such as cytoplasm, muscle fibers, collagen, and red blood cells. The intensity of staining will depend on the concentration and accessibility of basic amino acid residues (like arginine, lysine, and histidine) in these structures.
Qualitative Cross-Reactivity of C.I. Acid Violet 17
| Tissue Component | Expected Staining with Acid Violet 17 | Predominant Proteins |
| Cytoplasm | Strong violet | Abundant cytoplasmic proteins |
| Muscle Fibers | Strong violet | Actin and myosin |
| Collagen | Moderate to strong violet | Collagen (rich in basic amino acids) |
| Red Blood Cells | Strong violet | Hemoglobin |
| Nuclei | Unstained to very pale violet | Primarily nucleic acids (anionic) |
Quantitative Comparison of Alternative Stains
Given the limited use of Acid Violet 17 as a differential histological stain, this section provides quantitative data for commonly used alternative stains that target similar tissue components. The data is presented as optical density (OD), which correlates with staining intensity.
| Stain | Target Component | Mean Optical Density (± SD) | Reference |
| Eosin Y | Cytoplasm, Muscle, Collagen | 0.85 ± 0.12 | Hypothetical Data |
| Aniline Blue (in Masson's Trichrome) | Collagen | 1.25 ± 0.18 | Hypothetical Data |
| Light Green SF (in Masson's Trichrome) | Collagen | 1.10 ± 0.15 | Hypothetical Data |
| Acid Fuchsin (in Masson's Trichrome) | Muscle, Cytoplasm | 0.95 ± 0.14 | Hypothetical Data |
| Picrosirius Red | Collagen (under polarized light) | Birefringence intensity varies with collagen type | [3] |
*Quantitative data for staining intensity can vary significantly based on tissue preparation, staining protocol, and imaging system. The data presented here are illustrative examples based on typical staining outcomes.
Experimental Protocols
Hypothetical Histological Staining Protocol for C.I. Acid Violet 17
This protocol is adapted from forensic applications of Acid Violet 17 for staining proteinaceous materials and is presented as a hypothetical procedure for histological sections.[1]
Reagents:
-
Fixative: 10% Neutral Buffered Formalin
-
Acid Violet 17 Staining Solution:
-
C.I. Acid Violet 17: 1 g
-
Glacial Acetic Acid: 50 mL
-
Ethanol (95%): 200 mL
-
Distilled Water: 750 mL
-
-
Differentiating Solution: 0.5% Glacial Acetic Acid in 95% Ethanol
-
Dehydrating Agents: Graded alcohols (70%, 95%, 100%)
-
Clearing Agent: Xylene
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of alcohols to distilled water.
-
Staining: Immerse slides in the Acid Violet 17 staining solution for 5-10 minutes.
-
Rinsing: Briefly rinse the slides in distilled water.
-
Differentiation: Dip the slides in the differentiating solution for a few seconds to remove excess stain. Monitor microscopically until cytoplasm and connective tissues are clearly stained violet against a lighter background.
-
Washing: Wash gently in running tap water for 1-2 minutes.
-
Dehydration: Dehydrate the sections through graded alcohols.
-
Clearing: Clear the sections in xylene.
-
Mounting: Mount with a permanent mounting medium.
Expected Results:
-
Cytoplasm, Muscle, Collagen, Red Blood Cells: Shades of violet
-
Nuclei: Unstained or very pale violet
Standard Masson's Trichrome Staining Protocol
This is a widely used differential stain for connective tissue.[4]
Reagents:
-
Bouin's Fluid or Zenker's Fluid (Mordant)
-
Weigert's Iron Hematoxylin
-
Biebrich Scarlet-Acid Fuchsin Solution
-
Phosphomolybdic/Phosphotungstic Acid Solution
-
Aniline Blue or Light Green SF Solution
-
1% Acetic Acid Solution
Procedure:
-
Deparaffinization and Rehydration: As described above.
-
Mordanting: Mordant sections in Bouin's fluid for 1 hour at 56°C.
-
Washing: Wash in running tap water until the yellow color disappears.
-
Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes. Wash in running water.
-
Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin solution for 5 minutes. Rinse in distilled water.
-
Differentiation: Place in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.
-
Collagen Staining: Transfer directly to aniline blue or light green solution and stain for 5 minutes.
-
Final Rinse: Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 1 minute.
-
Dehydration, Clearing, and Mounting: As described above.
Expected Results:
-
Nuclei: Black/dark blue
-
Cytoplasm, Muscle, Keratin: Red
-
Collagen, Mucin: Blue or Green (depending on the counterstain used)
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the staining protocols.
Caption: Experimental workflow for C.I. Acid Violet 17 staining.
Caption: Experimental workflow for Masson's Trichrome staining.
References
Comparative Analysis of C.I. Acid Violet 49 from Diverse Suppliers: A Guide for Researchers
Authoritative Note: Initial searches for "C.I. Acid Violet 80" did not yield a verifiable and consistently documented chemical entity with available supplier data. To provide a valuable and actionable comparative guide for the intended audience of researchers and scientists, this analysis will focus on a well-documented and commercially available alternative, C.I. Acid Violet 49 (CAS: 1694-09-3) . This dye is a widely used triarylmethane acid dye, and this guide will compare its performance characteristics based on data from various suppliers.
This guide provides a comprehensive comparison of C.I. Acid Violet 49 from different commercial sources. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions when selecting a dye for their specific applications, which may range from textile dyeing to biological staining. The following sections present a comparative summary of key performance indicators, detailed experimental protocols for in-house evaluation, and visual representations of experimental workflows and chemical interactions.
Comparative Data of C.I. Acid Violet 49
The following table summarizes the key specifications of C.I. Acid Violet 49 as reported by various suppliers. It is important to note that "Tinting Strength" or "Strength" is a measure of color intensity relative to a standard and is closely related to the dye content.
| Parameter | Supplier A (Sanhuan Colorchem) [1] | Supplier B (Saujanya Exports) [2] | Supplier C (Generic TDS) [3] | Supplier D (Sigma-Aldrich) | Supplier E (Hangzhou Emperor Chemical) [4] |
| C.I. Name | Acid Violet 49 | Acid Violet 49 | Acid Violet 49 | Acid Violet 49 | Acid Violet 49 |
| CAS Number | 1694-09-3 | 1694-09-3 | 1694-09-3 | 1694-09-3 | 1694-09-3 |
| Molecular Formula | C₃₉H₄₀N₃NaO₆S₂ | C₃₉H₄₀N₃NaO₆S₂ | C₃₉H₄₀N₃NaO₆S₂ | C₃₉H₄₀N₃NaO₆S₂ | C₃₉H₄₀N₃NaO₆S₂ |
| Molecular Weight | 733.87 g/mol | 733.87 g/mol | 733.87 g/mol | 733.87 g/mol | 733.87 g/mol |
| Appearance | Blue Purple Powder | Yellowish Green Powder | Violet Powder | Not Specified | Bright Blue Purple |
| Purity/Strength | 180±3% | 100% | >98% (Dye Content) | ≥97.0% (HPLC) | Not Specified |
| Max. Absorbance (λmax) | Not Specified | 549 nm | Not Specified | 543.0-549.0 nm | Not Specified |
| Solubility | Soluble in water | 40 g/L at 80°C | Soluble in water | Not Specified | Soluble in cold and hot water |
| Moisture Content | ≤5% | <1% | Not Specified | Not Specified | Not Specified |
| Insolubles | ≤1% | +/- 1% (in hot water) | Not Specified | Not Specified | Not Specified |
| Light Fastness | 1-2 (on wool) | Not Specified | 1 (on wool) | Not Specified | 1-2 (on wool) |
| Washing Fastness | 3 (on wool) | Not Specified | 3-4 (on wool) | Not Specified | 3 (on wool) |
Experimental Protocols
The following protocols provide standardized methods for evaluating the performance of C.I. Acid Violet 49 from different suppliers.
Determination of Maximum Absorbance (λmax) and Purity Assessment
This protocol outlines the use of UV-Visible spectrophotometry to determine the wavelength of maximum absorbance and to compare the relative purity of dye samples.
-
Objective: To determine the λmax and assess the relative dye concentration of samples from different suppliers.
-
Materials:
-
C.I. Acid Violet 49 samples from different suppliers
-
Distilled or deionized water
-
Volumetric flasks (100 mL)
-
Pipettes
-
UV-Visible spectrophotometer
-
Cuvettes
-
-
Procedure:
-
Stock Solution Preparation: Accurately weigh 10 mg of the dye powder from a supplier and dissolve it in a 100 mL volumetric flask with distilled water to create a 100 mg/L stock solution.
-
Working Solution Preparation: Prepare a working solution by diluting the stock solution to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically between 0.2 and 0.8). A 1:10 dilution to 10 mg/L is a good starting point.
-
Spectrophotometric Scan: Fill a cuvette with the working solution and scan across a wavelength range of 400-700 nm to determine the λmax, which is the wavelength with the highest absorbance. A study has shown the λmax for AV49 to be around 544 nm.[5]
-
Absorbance Measurement: Measure the absorbance of the working solutions for each supplier's dye at the determined λmax.
-
Purity Comparison: The absorbance is directly proportional to the concentration of the dye (Beer-Lambert Law). A higher absorbance at the same concentration indicates a higher dye content, assuming no interfering impurities absorb at this wavelength.
-
Solubility Assessment
This protocol provides a method for comparing the solubility of dye samples.
-
Objective: To qualitatively and quantitatively compare the solubility of C.I. Acid Violet 49 from different suppliers.
-
Materials:
-
Dye samples
-
Distilled water
-
Beakers or flasks
-
Stirring plate and stir bars
-
Water bath or hot plate
-
Thermometer
-
-
Procedure:
-
Qualitative Assessment: Add 100 mg of dye powder to 100 mL of distilled water at room temperature and stir for 15 minutes. Visually inspect for any undissolved particles.
-
Quantitative Assessment: Prepare saturated solutions by adding an excess of dye to a known volume of water at a specific temperature (e.g., 25°C and 80°C). Stir the solutions for an extended period (e.g., 1 hour) to ensure equilibrium. Filter the solutions to remove undissolved dye. Dilute an aliquot of the filtrate to a known concentration and measure its absorbance at λmax. Calculate the concentration of the saturated solution using a calibration curve, which will give the solubility in g/L.
-
Comparative Dyeing of Wool
This protocol describes a standard procedure for dyeing wool yarn to compare the color yield and performance of C.I. Acid Violet 49 from different suppliers.
-
Objective: To evaluate the dyeing performance of C.I. Acid Violet 49 on a protein fiber.
-
Materials:
-
Undyed wool yarn skeins
-
Dye samples
-
White vinegar (acetic acid) or citric acid
-
Glauber's salt (sodium sulfate) as a leveling agent
-
Stainless steel dye pot
-
Heating source (stovetop or hot plate)
-
Stirring rod
-
-
Procedure:
-
Yarn Preparation: Weigh the dry wool yarn. Pre-soak the yarn in lukewarm water for at least 30 minutes to ensure even dye uptake.[6]
-
Dye Bath Preparation: Fill the dye pot with enough water for the yarn to move freely. Add the dye stock solution (prepared by dissolving the dye powder in hot water). Add an acid source, such as white vinegar (e.g., 25 ml per 100g of yarn), to achieve a pH of 4-5. Add a leveling agent like Glauber's salt (e.g., 10g per 100g of yarn) to promote even dyeing.
-
Dyeing Process: Gently squeeze the excess water from the pre-soaked yarn and introduce it to the dye bath. Gradually heat the dye bath to a simmer (around 85-95°C), avoiding boiling which can felt the wool.[7] Hold at this temperature for 30-45 minutes, stirring gently every 10-15 minutes.
-
Rinsing and Drying: Allow the dye bath to cool completely. Remove the yarn and rinse with water of the same temperature until the water runs clear. Gently squeeze out excess water and hang to dry.
-
Evaluation: Visually compare the color depth and evenness of the dyed yarns from different suppliers. Further tests for wash and light fastness can be conducted according to standard textile testing methods.
-
Visualizations
Experimental Workflow
The following diagram illustrates a logical workflow for the comparative analysis of C.I. Acid Violet 49 from different suppliers.
Caption: Workflow for Comparative Evaluation of C.I. Acid Violet 49.
Dye-Fiber Interaction Mechanism
This diagram illustrates the principle of ionic bonding between an acid dye and a protein fiber like wool in an acidic environment.
Caption: Ionic Bonding of Acid Dye to Wool Fiber.
References
- 1. cncolorchem.com [cncolorchem.com]
- 2. saujanyaexports.com [saujanyaexports.com]
- 3. colorantsgroup.com [colorantsgroup.com]
- 4. Acid Violet 49 Acid Violet 4BS for Leather Use - Acid Violet 4BS and Acid Dye [enochdye.en.made-in-china.com]
- 5. Methodological optimization for efficient degradation of Acid Violet 49 using advanced oxidation processes and varied photocatalyst combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Getting Started with Acid Dyes - Knomad Yarn [knomadyarn.com]
- 7. Instructions for Acid Dyes [dharmatrading.com]
A Quantitative Comparison of Staining Intensity: C.I. Acid Violet 80 vs. Gentian Violet
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the staining performance of C.I. Acid Violet 80 and Gentian Violet, two commonly used biological stains. The information presented herein is designed to assist researchers in selecting the appropriate dye for their specific applications and to provide a framework for quantitative evaluation of staining intensity.
Introduction to the Dyes
This compound is an anionic acid dye. In histological applications, acid dyes are typically used to stain basic (acidophilic) tissue components. These include most proteins found in the cytoplasm, mitochondria, and extracellular matrix components like collagen.[1] The staining mechanism of acid dyes relies on the electrostatic attraction between the negatively charged dye molecules and positively charged groups on proteins, such as amino groups.[1]
Gentian Violet , also known as Crystal Violet or C.I. Basic Violet 3, is a cationic basic dye.[2] Basic dyes are employed to stain acidic (basophilic) tissue components, which are rich in negatively charged molecules.[1] This includes nucleic acids (DNA and RNA) within the cell nucleus and ribosomes in the cytoplasm, as well as the peptidoglycan layer of Gram-positive bacteria.[1][2] The staining mechanism involves an ionic bond between the positively charged dye and the negatively charged phosphate groups of nucleic acids or other acidic components.[2]
Comparative Analysis of Chemical and Staining Properties
| Feature | This compound | Gentian Violet (Crystal Violet) |
| C.I. Number | Not consistently available in searches | 42555[2] |
| Dye Class | Acid Dye (Anionic)[3] | Basic Dye (Cationic)[2] |
| Molecular Formula | C₅₁H₃₈N₈Na₄O₁₇S₂[4] | C₂₅H₃₀ClN₃[2] |
| Staining Target | Acidophilic (basic) tissue components (e.g., cytoplasm, collagen)[1] | Basophilic (acidic) tissue components (e.g., nuclei, bacteria)[1][2] |
| Mechanism | Electrostatic attraction to positively charged proteins.[1] | Electrostatic attraction to negatively charged nucleic acids and peptidoglycan.[2] |
| Typical Applications | Primarily used in the textile industry for dyeing wool, silk, and nylon; adaptable for histological counterstaining.[3] | Gram staining of bacteria, histological nuclear stain, cell viability assays.[2][5] |
| Solubility | Soluble in water.[4] | Soluble in water and ethanol.[2] |
Experimental Protocols for Staining
A standardized protocol is essential for a valid quantitative comparison. The following are recommended starting protocols for histological staining of formalin-fixed, paraffin-embedded tissue sections.
This compound Staining Protocol (Adapted from General Acid Dye Protocols)
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer through descending grades of ethanol (100%, 95%, 70%; 3 minutes each).
-
Rinse in distilled water.
-
-
Staining:
-
Prepare a 1% aqueous solution of this compound.
-
Immerse slides in the staining solution for 5-10 minutes.
-
-
Differentiation:
-
Briefly rinse in distilled water.
-
Dip slides in 1% acetic acid for a few seconds to remove excess stain.
-
-
Dehydration and Mounting:
-
Transfer through ascending grades of ethanol (70%, 95%, 100%; 3 minutes each).
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a permanent mounting medium.
-
Gentian Violet (Crystal Violet) Staining Protocol
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for this compound.
-
-
Staining:
-
Rinsing:
-
Rinse gently in running tap water to remove excess stain.[6]
-
-
Dehydration and Mounting:
-
Follow the same procedure as for this compound.
-
Quantitative Comparison of Staining Intensity
To objectively compare the staining intensity of this compound and Gentian Violet, two primary methods are recommended: digital image analysis and spectrophotometry.
Digital Image Analysis using ImageJ
This method involves capturing digital images of the stained tissue sections and using image analysis software to quantify the staining intensity. ImageJ is a freely available and widely used platform for this purpose.[7][8][9][10][11]
Experimental Workflow:
References
- 1. spectracolors.com [spectracolors.com]
- 2. macsenlab.com [macsenlab.com]
- 3. amoghchemicals.in [amoghchemicals.in]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Crystal violet staining protocol | Abcam [abcam.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Image Analysis of Breast Cancer Immunohistochemistry-stained Sections Using ImageJ: An RGB-based Model | Anticancer Research [ar.iiarjournals.org]
- 9. [Presentation] Quantitative analysis of histological staining and fluorescence using ImageJ. [scispace.com]
- 10. Quantitative analysis of histological staining and fluorescence using ImageJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Literature review of C.I. Acid Violet 80 applications and limitations
A note on the reviewed topic: Initial literature searches for "C.I. Acid Violet 80" did not yield information on a dye with this specific designation, suggesting it may be an incorrect or non-existent name. This guide therefore focuses on the closely related and well-documented anthraquinone dye, C.I. Acid Violet 48 (CAS 12220-51-8) , to provide a comprehensive literature review and comparison in line with the user's request.
This guide provides a detailed comparison of C.I. Acid Violet 48's performance with alternative dyes, supported by experimental data and protocols for its primary applications.
Overview of C.I. Acid Violet 48
C.I. Acid Violet 48 is a synthetic anthraquinone dye known for its vibrant magenta hue.[1] It is primarily used in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[2] Its applications also extend to biological staining and analytical chemistry.[1][2] The dye's affinity for protein and polyamide fibers is primarily due to the formation of ionic and hydrogen bonds between the dye's anionic sulfonate groups and the protonated amino groups in the fiber, a process that is most effective under acidic conditions.[3]
Comparative Performance Analysis
The performance of C.I. Acid Violet 48 is best understood in comparison to other classes of dyes used for similar applications, such as reactive dyes and natural dyes.
| Property | C.I. Acid Violet 48 | Reactive Dyes (e.g., Reactive Violet 1) | Natural Dyes (e.g., Indigo) |
| Chemical Class | Anthraquinone | Azo (typically) | Varies (e.g., Indigoid) |
| Primary Application | Wool, Silk, Nylon[2] | Cotton, Cellulosic Fibers[3] | Cotton, Wool, Silk[4] |
| Bonding Mechanism | Ionic & Hydrogen Bonding[1] | Covalent Bonding[5] | Mechanical Trapping, Hydrogen Bonding |
| Typical Purity | >95% | 97-99%[3] | Variable, depends on source and processing |
| Color Fastness (Light) | Good (ISO Rating: 6)[6][7] | Very Good (Rating: 6-7)[5] | Moderate to Good (UPF 50-61 after dyeing)[4] |
| Color Fastness (Wash) | Good to Excellent[8] | Excellent[9] | Poor to Moderate (can be improved with mordants)[10] |
| Dyeing Process | Acidic dyebath, high temperature[2] | Alkaline dyebath, often at lower temperatures | Often requires mordants, can be complex[10] |
| Environmental Impact | Moderate (persistent in wastewater)[6] | Can be high (hydrolysis and high salt usage) | Generally lower, but mordants can be toxic[11] |
| Toxicity | Harmful if swallowed, skin/eye irritant.[1] No specific LD50 data found for C.I. Acid Violet 48. Related compounds like Crystal Violet have oral LD50 in rats of 800-180 mg/kg bw.[12] | Varies by specific dye; some azo dyes are carcinogenic.[11] | Generally low, but depends on the source and mordants used.[11] |
Detailed Experimental Protocols
This protocol outlines a standard laboratory procedure for dyeing wool fibers with C.I. Acid Violet 48 to achieve a vibrant and colorfast violet shade.
Materials:
-
C.I. Acid Violet 48 dye powder
-
Scoured wool yarn or fabric
-
Glacial acetic acid (or white vinegar)
-
Glauber's salt (sodium sulfate) as a leveling agent
-
Distilled water
-
Heating mantle or water bath
-
Beakers and stirring rods
-
pH meter or pH strips
Procedure:
-
Pre-treatment: The wool substrate is first scoured by washing in a mild detergent solution to remove any impurities and then thoroughly rinsed with water.
-
Dye Bath Preparation: A dyebath is prepared with a liquor ratio of 40:1 (40 mL of water for every 1 gram of wool). The required amount of C.I. Acid Violet 48 (e.g., 1% on weight of fiber, owf) is dissolved in a small amount of hot distilled water and then added to the dyebath. 10% owf of Glauber's salt is also added to promote level dyeing.[6]
-
Dyeing Process:
-
The wet, scoured wool is introduced into the dyebath at 40°C.
-
The pH of the dyebath is adjusted to 4.5-5.5 using acetic acid.
-
The temperature of the dyebath is gradually raised to 90-100°C over 45-60 minutes.
-
Dyeing is continued at this temperature for 60 minutes with occasional stirring to ensure even dye uptake.[6]
-
-
Post-treatment:
-
After dyeing, the dyebath is allowed to cool gradually to avoid thermal shock to the wool fibers.
-
The dyed wool is removed from the bath and rinsed with cold water until the water runs clear.
-
A final wash with a neutral detergent can be performed to remove any unfixed dye.
-
The wool is then air-dried.
-
This protocol provides a general method for staining collagen and other connective tissues in paraffin-embedded sections, adapted for an anthraquinone-based acid dye like C.I. Acid Violet 48.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
C.I. Acid Violet 48 staining solution (0.5% w/v in 1% aqueous acetic acid)
-
Weigert's iron hematoxylin (for nuclear counterstaining)
-
Acid alcohol (1% HCl in 70% ethanol)
-
Scott's tap water substitute (or running tap water)
-
Graded alcohols (70%, 95%, 100%)
-
Xylene
-
Resinous mounting medium
Procedure:
-
Nuclear Counterstaining:
-
Immerse slides in Weigert's iron hematoxylin for 10 minutes.
-
Rinse in running tap water for 10 minutes.
-
Differentiate in acid alcohol with quick dips until the nuclei are distinct.
-
"Blue" the sections in Scott's tap water substitute or running tap water for 5 minutes.
-
Rinse in distilled water.
-
-
Cytoplasmic Staining:
-
Immerse slides in the C.I. Acid Violet 48 staining solution for 5-10 minutes.
-
Rinse briefly in a 1% acetic acid solution to remove excess dye.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (95% and 100%).
-
Clear in two changes of xylene.
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Nuclei: Blue/Black
-
Collagen and Cytoplasm: Shades of violet
This protocol outlines a reverse-phase HPLC method for the separation and quantification of C.I. Acid Violet 48.[13]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 592 nm (the λmax of C.I. Acid Violet 48 in water).[7]
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of C.I. Acid Violet 48 in the mobile phase A. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the sample containing C.I. Acid Violet 48 in mobile phase A to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of C.I. Acid Violet 48 in the samples by interpolating their peak areas on the calibration curve.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key processes and relationships related to C.I. Acid Violet 48.
References
- 1. cncolorchem.com [cncolorchem.com]
- 2. C.I. Acid Violet 48 | 12220-52-9 | Benchchem [benchchem.com]
- 3. datainsightsmarket.com [datainsightsmarket.com]
- 4. mdpi.com [mdpi.com]
- 5. Reactive violet 1 | 12239-45-1 | Benchchem [benchchem.com]
- 6. C.I. Acid Violet 48 | 12220-51-8 | Benchchem [benchchem.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. hztya.com [hztya.com]
- 9. Biggest Reactive Purple Fabric Dye Reactive Violet P R High Volume Color [synthetic-dyes.com]
- 10. Advancements in Sustainable Natural Dyes for Textile Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural dyes in textile printing: parameters, methods, and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. C.I. Acid Violet 48 | SIELC Technologies [sielc.com]
Safety Operating Guide
Navigating the Safe Disposal of C.I. Acid Violet 80: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of C.I. Acid Violet 80, ensuring compliance and minimizing risk.
Core Principles of Chemical Waste Management
The disposal of this compound, as with any chemical, must adhere to local, state, and federal regulations.[1][2][3] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The primary goal is to prevent the release of the substance into the environment.[4]
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This minimizes exposure through inhalation, skin contact, and eye contact.
| PPE Component | Specification |
| Respiratory Protection | Dust mask with a particle filter.[2] |
| Hand Protection | Suitable chemical-resistant gloves (e.g., PVC or nitrile rubber).[2] |
| Eye Protection | Safety glasses with side shields or tightly fitting safety goggles.[2][5] |
| Skin Protection | Lab coat or other protective clothing to prevent skin contact.[4][5] |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and form of the waste.
For Small Quantities (e.g., residual amounts on lab equipment):
-
Rinsing: Triple rinse contaminated lab equipment (e.g., beakers, flasks) with a suitable solvent (e.g., water).
-
Aqueous Waste Collection: Collect the rinsate (contaminated water) in a designated, clearly labeled waste container for aqueous chemical waste.[1] Do not discharge this water into the sewer system.[4]
-
Container Disposal: Once cleaned, the original container can be recycled or disposed of as regular waste, provided it is fully decontaminated.[4]
For Unused or Expired this compound (Solid):
-
Original Container: Whenever possible, leave the chemical in its original container.[3]
-
Labeling: Ensure the container is clearly and accurately labeled.
-
Segregation: Do not mix this compound with other waste materials.[3]
-
Waste Collection: Arrange for pickup by your institution's hazardous waste disposal service.
In Case of a Spill:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.[5]
-
Containment: Prevent the spill from spreading and from entering drains.[4]
-
Absorption: For solid spills, carefully sweep up the material, avoiding dust formation.[1][4] An absorbent dust control product can be utilized.[1]
-
Collection: Place the collected material into a suitable, closed, and labeled container for disposal.[4]
-
Decontamination: Clean the spill area with water.[1] Collect the cleaning water for disposal as hazardous waste.[1]
Approved Disposal Methods
The ultimate disposal of this compound waste is typically handled by licensed chemical waste disposal facilities. The common approved methods include:
| Disposal Method | Description |
| Licensed Chemical Destruction Plant | A facility that uses chemical processes to neutralize or destroy the hazardous properties of the waste.[4] |
| Controlled Incineration | Burning the chemical waste at high temperatures in a controlled environment with flue gas scrubbing to remove harmful byproducts.[1][2][4] |
| Approved Landfill | Disposal in a specially designed and licensed landfill for chemical waste.[1] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
